a-(Benzoylamino)benzeneacetamide-d10
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-amino-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2,3,4,5,6-pentadeuteriobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-14(18)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18)(H,17,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQWPUWMFUOREY-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)N)NC(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
a-(Benzoylamino)benzeneacetamide-d10 chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of α-(Benzoylamino)benzeneacetamide-d10. As a deuterated analog, this compound is primarily synthesized for use as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] This document outlines its structural features, predicted physicochemical properties based on its non-deuterated counterpart, and detailed experimental protocols for its application. The information herein is intended to support researchers in drug metabolism and pharmacokinetics (DMPK) studies, clinical and environmental analysis, and other areas requiring high-accuracy quantification of the parent compound.[2]
Chemical Structure and Properties
The chemical structure of α-(Benzoylamino)benzeneacetamide-d10 is characterized by a central acetamide core. An α-carbon is substituted with both a phenyl group and a benzoylamino group. The "-d10" designation indicates that ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic labeling is crucial for its function as an internal standard, providing a distinct mass-to-charge ratio (m/z) in mass spectrometry while maintaining nearly identical chromatographic behavior to the unlabeled analyte.[3]
Caption: Structure of α-(Benzoylamino)benzeneacetamide-d10.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₄D₁₀N₂O₂ | Inferred from structure |
| Monoisotopic Mass | 280.211 g/mol | Calculated |
| Appearance | Solid (predicted) | [4] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | Inferred |
| XLogP3 | ~0.5 (for parent compound) | [4] |
Role as a Deuterated Internal Standard
In quantitative mass spectrometry, accuracy is paramount. Deuterated internal standards are considered the "gold standard" because they exhibit nearly identical chemical and physical properties to the analyte of interest.[1] This allows them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source, effectively normalizing for variations in sample preparation, injection volume, and matrix effects.[2][3] The mass difference of +10 amu for α-(Benzoylamino)benzeneacetamide-d10 ensures its signal is clearly resolved from the unlabeled analyte.[3]
Caption: Bioanalytical workflow with an internal standard.
Experimental Protocols
General Method for Quantitative Analysis using LC-MS/MS
This protocol outlines a general procedure for the quantification of α-(Benzoylamino)benzeneacetamide in a biological matrix using its deuterated internal standard.
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of α-(Benzoylamino)benzeneacetamide (analyte) and α-(Benzoylamino)benzeneacetamide-d10 (internal standard) in methanol.
-
Serially dilute the analyte stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation:
-
To 100 µL of biological matrix (e.g., plasma), add 10 µL of the working internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions (Example):
-
LC System: UHPLC system.[5]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte: [M+H]⁺ > fragment ion (To be determined experimentally).
-
Internal Standard (d10): [M+H]⁺ > corresponding fragment ion.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Spectral Data (Predicted)
Table 2: Predicted Mass Spectrometry Data
| Parameter | Analyte (Non-deuterated) | Internal Standard (d10) |
| Precursor Ion [M+H]⁺ | ~271.11 m/z | ~281.17 m/z |
| Key Fragment Ions | To be determined experimentally. Likely fragments include those corresponding to the benzoyl group (m/z 105) and the phenylacetamide core. | Fragments will be shifted by the corresponding number of deuterium atoms. |
Table 3: Predicted ¹H NMR Data
For the deuterated compound, the signals corresponding to the phenyl protons would be absent in the ¹H NMR spectrum. The remaining signals would be from the non-deuterated positions.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH- | ~5.0 - 6.0 | Doublet |
| -NH- (amide) | ~7.0 - 8.0 | Doublet |
| -NH₂ (amide) | ~7.5 - 8.5 | Broad Singlet |
Synthesis and Characterization
The synthesis of α-(Benzoylamino)benzeneacetamide-d10 would likely involve a multi-step process starting from deuterated benzene (benzene-d6). A potential synthetic route could involve the Dakin-West reaction or similar amidation and acylation reactions.[6]
Caption: Synthesis and quality control workflow.
Conclusion
α-(Benzoylamino)benzeneacetamide-d10 is a vital tool for researchers requiring precise quantification of its parent compound in complex biological matrices. Its design as a deuterated internal standard leverages the principles of isotope dilution mass spectrometry to ensure high-quality, reliable, and reproducible data.[5][7] The protocols and data presented in this guide provide a foundational framework for the successful application of this compound in a research and development setting.
References
Technical Guide: α-(Benzoylamino)benzeneacetamide-d10 (CAS: 1246814-47-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-(Benzoylamino)benzeneacetamide-d10 is a deuterated stable isotope-labeled internal standard for α-(Benzoylamino)benzeneacetamide. The non-labeled compound is an intermediate in the synthesis of, and a potential impurity in, the cephalosporin antibiotic, Cephalexin.[1][2][3] Given the stringent purity requirements for active pharmaceutical ingredients (APIs), accurate quantification of such process-related impurities is critical. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it allows for the most accurate and precise measurement of the corresponding non-labeled analyte by correcting for variability in sample preparation and instrument response.[4]
This technical guide provides an in-depth overview of α-(Benzoylamino)benzeneacetamide-d10, including its physicochemical properties and a generalized experimental protocol for its use in a bioanalytical method.
Physicochemical Properties
A summary of the key physicochemical properties of α-(Benzoylamino)benzeneacetamide-d10 is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1246814-47-0 | [5] |
| Chemical Name | α-(Benzoylamino)benzeneacetamide-d10 | [5] |
| Synonyms | N-(α-Carbamoylbenzyl)benzamide-d10 | [5] |
| Molecular Formula | C₁₅H₄D₁₀N₂O₂ | [3] |
| Molecular Weight | 264.35 g/mol | [3] |
| Appearance | White Solid | [3] |
| Storage Temperature | 2-8°C | [3] |
Application in Quantitative Analysis
α-(Benzoylamino)benzeneacetamide-d10 is primarily intended for use as an internal standard in quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline a generalized workflow for the development of a bioanalytical method for the quantification of α-(Benzoylamino)benzeneacetamide in a biological matrix, such as plasma.
Experimental Workflow
The general workflow for a bioanalytical method using a deuterated internal standard is depicted below.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Generalized Experimental Protocols
While a specific validated method for α-(Benzoylamino)benzeneacetamide was not found in the public domain, the following protocols are representative of standard practice for the analysis of small molecules in biological matrices using a deuterated internal standard.
3.2.1 Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, removing interfering substances such as proteins and phospholipids.[4] Three common techniques are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method suitable for initial method development.
-
To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard, α-(Benzoylamino)benzeneacetamide-d10, at a known concentration.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
To 100 µL of the biological sample in a suitable tube, add the internal standard.
-
Add a buffering agent to adjust the pH, if necessary, to ensure the analyte is in a neutral form.
-
Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and allows for concentration of the analyte.
-
Condition an appropriate SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with methanol followed by water.
-
Pre-treat the biological sample by adding the internal standard and diluting with a weak buffer.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase.
3.2.2 LC-MS/MS Analysis
The reconstituted sample is then analyzed by LC-MS/MS. The following are general starting conditions that would require optimization.
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of the analyte and internal standard |
Data Analysis and Quantitative Data Presentation
The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve. A typical summary of validation data for such a method is presented in Table 2. Please note that the data in this table is representative and not from an actual study of α-(Benzoylamino)benzeneacetamide.
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantitation | Signal-to-noise > 10 | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.5% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 6.8% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 5.2% |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | 8.1% |
| Recovery | Consistent, precise, and reproducible | > 85% |
Biological Activity and Signaling Pathways
Based on a comprehensive review of publicly available scientific literature, there is no information to suggest that α-(Benzoylamino)benzeneacetamide has any known biological activity or is involved in any signaling pathways. Its relevance in a pharmaceutical context is as a process-related substance in the manufacturing of Cephalexin.
Logical Relationships in Method Development
The process of developing a robust quantitative method follows a logical progression of optimization steps.
Caption: Logical flow for bioanalytical method development.
Conclusion
α-(Benzoylamino)benzeneacetamide-d10 serves as an essential tool for the accurate quantification of its non-deuterated analog, a key quality control parameter in the production of Cephalexin. While specific experimental protocols are proprietary and depend on the laboratory and matrix, the generalized workflows and methodologies presented in this guide provide a solid foundation for researchers and scientists to develop and validate a robust quantitative LC-MS/MS method. The lack of known biological activity for the parent compound underscores its primary role as a chemical intermediate and potential impurity.
References
a-(Benzoylamino)benzeneacetamide-d10 molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of a-(Benzoylamino)benzeneacetamide-d10. This deuterated compound is of significant interest as an internal standard for quantitative analysis of its non-deuterated analog and as a crucial intermediate in the synthesis of isotopically labeled pharmaceuticals, such as Cephalexin.
Molecular Structure and Properties
This compound, with the chemical formula C₁₅H₄D₁₀N₂O₂, is a stable isotope-labeled analog of a-(Benzoylamino)benzeneacetamide. The key structural feature is the strategic placement of ten deuterium atoms on the two benzene rings.[1][2] This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantitative studies.
The molecular structure consists of a central acetamide backbone with two substituted phenyl groups. One phenyl group is part of a benzoylamino moiety, and the other is directly attached to the α-carbon of the acetamide. All ten hydrogens on these aromatic rings are replaced with deuterium.
Table 1: Physicochemical and Analytical Data
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | N-(α-Carbamoylbenzyl)benzamide-d10 | [2] |
| CAS Number | 1246814-47-0 | [2][3] |
| Molecular Formula | C₁₅H₄D₁₀N₂O₂ | [2][3] |
| Molecular Weight | 264.35 g/mol | [3] |
| Appearance | White Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
| Applications | Intermediate in the preparation of labeled Cephalexin, Internal standard | [1][2] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in the public domain, a plausible synthetic route can be conceptualized based on established methods for deuteration and amide bond formation. The introduction of the ten deuterium atoms is a critical step, likely achieved through acid-catalyzed hydrogen-deuterium exchange on the aromatic rings of the starting materials or the final non-deuterated compound.
A potential logical workflow for its synthesis is outlined below. This process would involve the synthesis of the non-deuterated backbone followed by a deuteration step, or the use of deuterated precursors from the outset.
References
An In-Depth Technical Guide to the Synthesis of α-(Benzoylamino)benzeneacetamide-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for α-(Benzoylamino)benzeneacetamide-d10 (C₁₅H₄D₁₀N₂O₂), a deuterated isotopologue of N-(2-amino-2-oxo-1-phenylethyl)benzamide. This compound is a valuable internal standard for pharmacokinetic studies and an intermediate in the synthesis of labeled active pharmaceutical ingredients, such as Cephalexin[1]. The proposed synthesis is a multi-step process requiring the preparation of key deuterated intermediates, followed by a final coupling reaction.
Proposed Synthesis Pathway
The synthesis of α-(Benzoylamino)benzeneacetamide-d10 can be logically approached by the acylation of a deuterated phenylglycinamide core with a deuterated benzoyl chloride. This strategy necessitates the prior synthesis of these two key deuterated precursors. The overall synthetic scheme is depicted below.
Figure 1: Proposed synthesis pathway for α-(Benzoylamino)benzeneacetamide-d10.
Data Presentation
The following tables summarize the anticipated materials and reaction yields for the proposed synthesis. The yield percentages are estimates based on typical yields for analogous non-deuterated reactions and may vary depending on specific experimental conditions.
Table 1: Key Reagents and Intermediates
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Benzaldehyde-d5 | C₇HD₅O | 111.16 | Starting Material |
| Potassium Cyanide | KCN | 65.12 | Reagent |
| Ammonium Chloride | NH₄Cl | 53.49 | Reagent |
| α-Amino-(phenyl-d5)acetonitrile | C₈H₃D₅N₂ | 137.21 | Intermediate |
| (Phenyl-d5)glycine | C₈H₂D₅NO₂ | 156.19 | Intermediate |
| 2-Amino-2-(phenyl-d5)acetamide | C₈H₄D₅N₂O | 155.21 | Intermediate |
| Benzoic-d5-acid | C₇HD₅O₂ | 127.15 | Starting Material |
| Benzoyl-d5-chloride | C₇D₅ClO | 145.60 | Intermediate |
| α-(Benzoylamino)benzeneacetamide-d10 | C₁₅H₄D₁₀N₂O₂ | 264.35 | Final Product |
Table 2: Anticipated Reaction Yields
| Reaction Step | Product | Typical Yield (%) |
| Strecker Synthesis | α-Amino-(phenyl-d5)acetonitrile | 70-85 |
| Nitrile Hydrolysis | (Phenyl-d5)glycine | 80-95 |
| Amidation | 2-Amino-2-(phenyl-d5)acetamide | 65-80 |
| Chlorination | Benzoyl-d5-chloride | 85-95 |
| Final Acylation | α-(Benzoylamino)benzeneacetamide-d10 | 75-90 |
Experimental Protocols
The following are detailed experimental protocols for each major stage of the proposed synthesis. These are adapted from established procedures for the synthesis of the non-deuterated analogues and should be performed by qualified personnel in a suitable laboratory setting.
Part 1: Synthesis of 2-Amino-2-(phenyl-d5)acetamide
This part of the synthesis involves a three-step sequence starting from benzaldehyde-d5.
Step 1.1: Strecker Synthesis of α-Amino-(phenyl-d5)acetonitrile
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes[2][3][4].
-
Materials: Benzaldehyde-d5, potassium cyanide (KCN), ammonium chloride (NH₄Cl), aqueous ammonia, ethanol, water.
-
Procedure:
-
In a well-ventilated fume hood, a solution of ammonium chloride and potassium cyanide is prepared in aqueous ammonia.
-
The solution is cooled in an ice bath, and benzaldehyde-d5, dissolved in ethanol, is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The resulting α-amino-(phenyl-d5)acetonitrile is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Step 1.2: Hydrolysis of α-Amino-(phenyl-d5)acetonitrile to (Phenyl-d5)glycine
-
Materials: α-Amino-(phenyl-d5)acetonitrile, concentrated hydrochloric acid (HCl).
-
Procedure:
-
The crude α-amino-(phenyl-d5)acetonitrile is refluxed with concentrated hydrochloric acid for several hours.
-
The reaction mixture is then cooled, and the precipitated (phenyl-d5)glycine hydrochloride is collected by filtration.
-
The hydrochloride salt is dissolved in water and neutralized with a base (e.g., ammonium hydroxide) to its isoelectric point to precipitate the free amino acid.
-
The (phenyl-d5)glycine is collected by filtration, washed with cold water, and dried.
-
Step 1.3: Amidation of (Phenyl-d5)glycine to 2-Amino-2-(phenyl-d5)acetamide
-
Materials: (Phenyl-d5)glycine, thionyl chloride (SOCl₂), concentrated aqueous ammonia.
-
Procedure:
-
(Phenyl-d5)glycine is suspended in an inert solvent (e.g., dichloromethane) and cooled in an ice bath.
-
Thionyl chloride is added dropwise to form the corresponding acid chloride.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The resulting crude acid chloride is slowly added to a cooled, concentrated aqueous ammonia solution with vigorous stirring.
-
The precipitated 2-amino-2-(phenyl-d5)acetamide is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).
-
Part 2: Synthesis of Benzoyl-d5-chloride
This intermediate is prepared from commercially available benzoic-d5-acid.
-
Materials: Benzoic-d5-acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
Benzoic-d5-acid is placed in a round-bottom flask with a reflux condenser and a drying tube[5].
-
An excess of thionyl chloride is added, along with a catalytic amount of DMF.
-
The mixture is gently refluxed until the evolution of gas (SO₂ and HCl) ceases.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting benzoyl-d5-chloride is purified by vacuum distillation.
-
Part 3: Final Acylation to Yield α-(Benzoylamino)benzeneacetamide-d10
This final step involves the coupling of the two deuterated intermediates.
-
Materials: 2-Amino-2-(phenyl-d5)acetamide, benzoyl-d5-chloride, a suitable base (e.g., pyridine or triethylamine), an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
2-Amino-2-(phenyl-d5)acetamide is dissolved or suspended in the chosen aprotic solvent and cooled in an ice bath.
-
The base is added to the mixture.
-
Benzoyl-d5-chloride, dissolved in the same solvent, is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude α-(Benzoylamino)benzeneacetamide-d10 is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Logical Workflow Diagram
The following diagram illustrates the logical flow of the experimental process.
Figure 2: Experimental workflow for the synthesis of α-(Benzoylamino)benzeneacetamide-d10.
References
a-(Benzoylamino)benzeneacetamide-d10 material safety data sheet
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
A comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) with detailed quantitative data for a-(Benzoylamino)benzeneacetamide-d10 (CAS No. 1246814-47-0) is not publicly available through standard search channels. The following guide has been compiled based on general information from chemical suppliers and standard practices for handling research chemicals. All quantitative data fields are marked as "Data Not Available" and should be populated with information from a specific SDS obtained from the supplier.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N-(α-Carbamoylbenzyl)benzamide-d10 |
| CAS Number | 1246814-47-0 |
| Molecular Formula | C₁₅H₄D₁₀N₂O₂ |
| Molecular Weight | 264.35 g/mol |
Physical and Chemical Properties
The following table outlines the typical physical and chemical properties found in an SDS. For this compound, this specific data was not available in the public domain.
| Property | Value |
| Appearance | Data Not Available |
| Odor | Data Not Available |
| Odor Threshold | Data Not Available |
| pH | Data Not Available |
| Melting Point/Freezing Point | Data Not Available |
| Initial Boiling Point and Boiling Range | Data Not Available |
| Flash Point | Data Not Available |
| Evaporation Rate | Data Not Available |
| Flammability (solid, gas) | Data Not Available |
| Upper/Lower Flammability or Explosive Limits | Data Not Available |
| Vapor Pressure | Data Not Available |
| Vapor Density | Data Not Available |
| Relative Density | Data Not Available |
| Solubility(ies) | Data Not Available |
| Partition Coefficient: n-octanol/water | Data Not Available |
| Auto-ignition Temperature | Data Not Available |
| Decomposition Temperature | Data Not Available |
| Viscosity | Data Not Available |
Toxicological Information
No specific toxicological data for this compound was found. The following table indicates the types of data that would be presented in a comprehensive SDS. This compound should be handled as a substance of unknown toxicity.
| Toxicological Effect | Value |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data Not Available |
| Skin Corrosion/Irritation | Data Not Available |
| Serious Eye Damage/Irritation | Data Not Available |
| Respiratory or Skin Sensitization | Data Not Available |
| Germ Cell Mutagenicity | Data Not Available |
| Carcinogenicity | Data Not Available |
| Reproductive Toxicity | Data Not Available |
| Specific Target Organ Toxicity (Single Exposure) | Data Not Available |
| Specific Target Organ Toxicity (Repeated Exposure) | Data Not Available |
| Aspiration Hazard | Data Not Available |
Experimental Protocols
Detailed experimental protocols involving this compound are not available in a standard SDS. However, a general workflow for handling a chemical with unknown toxicological properties in a research setting is provided below.
Hazard Identification and Response
The following diagram illustrates a standard workflow for identifying and responding to a chemical hazard in a laboratory setting.
Handling and Storage
Based on general guidelines for research chemicals, the following handling and storage procedures are recommended.
| Aspect | Guideline |
| Precautions for Safe Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
| Conditions for Safe Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. |
Exposure Controls and Personal Protection
As no specific exposure limits are available, standard laboratory precautions should be strictly followed.
| Control Parameter | Recommendation |
| Occupational Exposure Limits | Data Not Available |
| Engineering Controls | Work should be conducted in a chemical fume hood to minimize inhalation exposure. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear compatible chemical-resistant gloves. Wear a lab coat or other protective clothing. |
| Respiratory Protection | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
This technical guide provides a framework for the safe handling and use of this compound. It is imperative for researchers to obtain a complete and specific Safety Data Sheet from their chemical supplier before commencing any experimental work.
Technical Guide: Isotopic Purity of a-(Benzoylamino)benzeneacetamide-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of a-(Benzoylamino)benzeneacetamide-d10, a critical deuterated intermediate in the synthesis of labeled active pharmaceutical ingredients. This document outlines the standard analytical methodologies for determining isotopic enrichment, presents representative data, and offers detailed experimental protocols.
Introduction
This compound (C₁₅H₄D₁₀N₂O₂) is a stable isotope-labeled analog of a-(Benzoylamino)benzeneacetamide. The ten deuterium atoms are strategically incorporated into the two phenyl rings. This labeling is crucial for its use as an internal standard in pharmacokinetic studies or as a building block in the synthesis of deuterated pharmaceuticals, such as labeled Cephalexin. The precise isotopic purity of this compound is paramount to ensure the accuracy and reliability of experimental results.
The determination of isotopic purity involves quantifying the distribution of isotopologues (molecules that differ only in their isotopic composition). This guide will focus on the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Summary
The isotopic purity of this compound is typically determined by the manufacturer and provided in a Certificate of Analysis. While a specific certificate for this compound was not publicly available at the time of this writing, the following table represents typical specifications for a high-quality batch of this deuterated compound, based on common industry standards.
| Parameter | Specification | Method of Analysis |
| Isotopic Purity (d10) | ≥ 98% | Mass Spectrometry |
| Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry / NMR Spectroscopy |
| d0 Isotopologue | ≤ 0.5% | Mass Spectrometry |
| Chemical Purity | ≥ 98% | HPLC |
Analytical Methodologies and Experimental Protocols
The combination of Mass Spectrometry and NMR Spectroscopy provides a comprehensive characterization of the isotopic purity of this compound.[1]
Mass Spectrometry for Isotopic Purity Determination
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful technique for determining the isotopic distribution of a labeled compound.[2][3][4] It allows for the separation and quantification of the different isotopologues (d0, d1, d2, etc.) based on their mass-to-charge ratio (m/z).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of 1 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrumentation:
-
Liquid Chromatograph: A UHPLC system.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
-
LC-MS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS Scan Range: m/z 100-500.
-
Resolution: ≥ 60,000.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions ([M+H]⁺) of each expected isotopologue (d0 to d10).
-
Integrate the peak area for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity. The isotopic purity of the d10 species is calculated as: (Area of d10) / (Sum of areas of all isotopologues) * 100%
-
NMR Spectroscopy for Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is used to determine the degree of deuteration by quantifying the residual proton signals in the labeled positions.[5][6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent that does not have signals in the aromatic region (e.g., DMSO-d6 or CDCl₃).
-
Add a known amount of an internal standard with a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
NMR Parameters:
-
Experiment: ¹H NMR.
-
Number of Scans: 64 or more to ensure a good signal-to-noise ratio for the small residual proton signals.
-
Relaxation Delay: A sufficiently long delay (e.g., 5 seconds) to allow for full relaxation of the protons, ensuring accurate integration.
-
-
Data Analysis:
-
Integrate the area of the residual proton signals in the aromatic regions corresponding to the deuterated positions.
-
Integrate the area of the signal from the internal standard.
-
Calculate the amount of residual protons relative to the known amount of the internal standard.
-
The isotopic enrichment is then calculated as: (1 - (moles of residual protons / (moles of compound * number of labeled positions))) * 100%
-
Mandatory Visualizations
The following diagrams illustrate the workflows for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Analysis by LC-HRMS.
Caption: Workflow for Isotopic Enrichment Analysis by ¹H NMR.
References
- 1. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 2. alphthis compound [benchchem.com]
- 3. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: a-(Benzoylamino)benzeneacetamide-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-(Benzoylamino)benzeneacetamide-d10 is a deuterated analog of a-(Benzoylamino)benzeneacetamide. Its primary application in research and drug development is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the non-deuterated parent compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the deuterated and non-deuterated forms allow the internal standard to effectively compensate for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification.
Physicochemical Properties of a-(Benzoylamino)benzeneacetamide
The following table summarizes key physicochemical properties of the non-deuterated parent compound, a-(Benzoylamino)benzeneacetamide. These values provide an estimation of the properties of the deuterated form.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₂ | - |
| Molecular Weight | 254.29 g/mol | - |
| Appearance | Solid (inferred) | [1] |
| XLogP3 | 0.5 | [2] |
| CAS Number | 103-81-1 | [1][2] |
Note: XLogP3 is a computed octanol-water partition coefficient, which indicates the lipophilicity of a compound. A lower value suggests higher hydrophilicity. Based on the structure and XLogP3 value, it can be inferred that the compound has limited solubility in water and is likely soluble in organic solvents.
Experimental Protocol: Quantification of a-(Benzoylamino)benzeneacetamide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a general method for the quantification of a-(Benzoylamino)benzeneacetamide in human plasma. It is based on standard practices for bioanalytical method development and validation using a stable isotope-labeled internal standard.[3][4]
Materials and Reagents
-
a-(Benzoylamino)benzeneacetamide (analytical standard)
-
This compound (internal standard)
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Methyl tert-butyl ether (MTBE) (for liquid-liquid extraction)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of the analytical standard and the internal standard (IS) in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analytical standard stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the internal standard working solution and vortex briefly.
-
Add 50 µL of 1 M ammonium formate at pH 3 to precipitate proteins.
-
Add 650 µL of MTBE, and vortex for 5-10 minutes to extract the analyte and IS.[3]
-
Centrifuge the samples at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.[4]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[3]
-
Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[3]
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., Waters Acquity HSS T3, 2.1 × 50 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both a-(Benzoylamino)benzeneacetamide and this compound need to be determined by direct infusion and optimization.
-
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:[4]
-
Selectivity
-
Linearity
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability
Visualizations
Experimental Workflow for Sample Analysis
The following diagram illustrates the general workflow for the quantification of a-(Benzoylamino)benzeneacetamide using its deuterated internal standard.
Caption: Workflow for LC-MS/MS analysis using a stable isotope-labeled internal standard.
Logical Relationship in Quantitative Analysis
This diagram shows the logical principle of using a stable isotope-labeled internal standard for accurate quantification.
Caption: Principle of compensation using a stable isotope-labeled internal standard.
References
- 1. Benzeneacetamide | C8H9NO | CID 7680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzeneacetamide | C8H9NO | CID 7680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
α-(Benzoylamino)benzeneacetamide-d10: A Technical Guide
This in-depth technical guide provides a comprehensive overview of α-(Benzoylamino)benzeneacetamide-d10, a deuterated analog of α-(Benzoylamino)benzeneacetamide. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physical and chemical properties, a representative synthetic protocol, and its application as an internal standard in analytical methodologies.
Physicochemical Properties
α-(Benzoylamino)benzeneacetamide-d10 is a white solid at room temperature.[1] Its defining characteristic is the strategic placement of ten deuterium atoms on the two benzene rings.[1] This isotopic labeling makes it an invaluable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantitative analysis and as an intermediate in the synthesis of other isotopically labeled compounds like Cephalexin.[1]
| Property | Value |
| Physical Appearance | White Solid |
| Chemical Formula | C₁₅H₄D₁₀N₂O₂ |
| Molecular Weight | 264.35 g/mol |
| CAS Number | 1246814-47-0 |
| Synonyms | N-(α-Carbamoylbenzyl)benzamide-d10 |
Synthesis of α-(Benzoylamino)benzeneacetamide-d10: A Representative Protocol
The synthesis of α-(Benzoylamino)benzeneacetamide-d10 can be achieved through a multi-step process commencing with deuterated benzene (benzene-d6). This bottom-up approach allows for precise control over the location of the deuterium labels.[1] The following is a representative experimental protocol for this synthesis.
Step 1: Synthesis of Benzoyl Chloride-d5
-
Materials: Benzene-d6, aluminum chloride, oxalyl chloride, dichloromethane (DCM).
-
Procedure:
-
To a solution of benzene-d6 in DCM, add aluminum chloride in portions at 0 °C.
-
Slowly add oxalyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude benzoyl chloride-d5.
-
Purify the product by vacuum distillation.
-
Step 2: Synthesis of (Amino(phenyl-d5)methyl)carbamic Acid, 1,1-dimethylethyl ester
-
Materials: Phenylalanine-d5, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide, dioxane, water.
-
Procedure:
-
Dissolve phenylalanine-d5 in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide to adjust the pH to approximately 9-10.
-
Add Boc₂O to the solution and stir vigorously for 4-6 hours at room temperature.
-
Acidify the reaction mixture with a cold solution of 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amino acid.
-
Step 3: Synthesis of α-(Benzoylamino-d5)benzeneacetamide-d5
-
Materials: (Amino(phenyl-d5)methyl)carbamic acid, 1,1-dimethylethyl ester, benzoyl chloride-d5, triethylamine (TEA), DCM, trifluoroacetic acid (TFA).
-
Procedure (Amide Coupling):
-
Dissolve the Boc-protected amino acid in DCM and cool to 0 °C.
-
Add TEA, followed by the slow addition of benzoyl chloride-d5.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Procedure (Deprotection and Amidation):
-
Dissolve the crude product in DCM.
-
Add TFA and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude amine is then subjected to amidation using a standard peptide coupling reagent (e.g., HATU) and ammonia to form the final product, α-(Benzoylamino)benzeneacetamide-d10.
-
Purify the final compound by column chromatography on silica gel.
-
References
Technical Guide: Storage, Stability, and Handling of a-(Benzoylamino)benzeneacetamide-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the recommended storage conditions, chemical stability, and handling procedures for a-(Benzoylamino)benzeneacetamide-d10. The information is intended to support researchers in ensuring the integrity of the compound for use in analytical studies, particularly as an internal standard in the quantitative analysis of its non-deuterated analog or as an intermediate in the synthesis of labeled compounds like Cephalexin.[1][2]
Compound Overview
This compound is a stable isotope-labeled version of a-(Benzoylamino)benzeneacetamide, with ten deuterium atoms strategically placed on the two benzene rings.[2] This deuteration provides a distinct mass signature, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can enhance the compound's metabolic stability due to the kinetic isotope effect.[2]
Chemical Structure:
-
Molecular Formula: C₁₅H₄D₁₀N₂O₂
-
Molecular Weight: 264.35 g/mol
-
Appearance: White Solid[1]
-
Synonyms: N-(α-Carbamoylbenzyl)benzamide-d10[1]
Recommended Storage and Handling
Proper storage and handling are critical to maintain the chemical and isotopic purity of this compound.
Storage Conditions
To minimize degradation and prevent isotopic dilution, the following storage conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C Refrigerator | Slows down potential chemical degradation.[1] |
| Atmosphere | Tightly sealed container in a dry environment or under an inert atmosphere (e.g., argon, nitrogen). | Minimizes exposure to moisture, which can be a source of protons leading to H/D back-exchange and reducing isotopic enrichment. |
| Light | Store in amber vials or other light-protecting containers. | Protects the compound from potential photolytic degradation. |
Handling Precautions
When working with this compound, standard laboratory safety protocols for handling chemical reagents should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Solvent Selection: For solution-based experiments, use aprotic, anhydrous solvents (e.g., acetonitrile, DMSO) whenever possible to prevent the undesired back-exchange of deuterium for hydrogen.[2]
Chemical Stability Profile
The stability of this compound is influenced by its chemical structure, specifically the presence of amide linkages, and the deuteration of its aromatic rings.
Hydrolytic Stability
As an N-acylated amino acid amide, the compound may be susceptible to hydrolysis, particularly under acidic conditions. Research on similar structures has shown that amide bonds in such compounds can be surprisingly unstable in mild acidic environments (e.g., trifluoroacetic acid/water mixtures) at room temperature.[2][3][4][5] This can lead to the cleavage of the amide bond.
Isotopic Stability
The deuterium labels on the aromatic rings are generally stable. However, prolonged exposure to strong acids or bases, or certain catalytic conditions, could potentially facilitate H/D back-exchange. The primary concern for isotopic instability during routine handling and analysis is exposure to protic sources like water, which can be mitigated by proper storage and the use of anhydrous, aprotic solvents.[2]
Potential Degradation Pathways
Based on the structure, the primary anticipated degradation pathway is hydrolysis. Two potential sites of hydrolytic cleavage exist.
Caption: Potential hydrolytic degradation pathways for this compound.
-
Pathway A: Standard hydrolysis of the primary amide to a carboxylic acid derivative.
-
Pathway B: Hydrolysis of the benzamide linkage, which may be promoted under mild acidic conditions as seen in similar N-acylated amino acid amides.[2][3][4][5]
Recommended Experimental Protocols for Stability Assessment
To formally assess the stability of this compound, a series of forced degradation studies can be conducted. These studies are essential for developing stability-indicating analytical methods.
Forced Degradation (Stress Testing) Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: General workflow for a forced degradation study of the compound.
Methodologies for Stress Studies
The following table outlines recommended starting conditions for forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
| Stress Condition | Proposed Methodology | Analytical Consideration |
| Acid Hydrolysis | Incubate a solution of the compound in 0.1 M HCl at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours. | Neutralize samples before analysis. Monitor for hydrolysis products. |
| Base Hydrolysis | Incubate a solution of the compound in 0.1 M NaOH at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours. | Neutralize samples before analysis. Amide hydrolysis is often faster under basic conditions. |
| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature. Collect samples at various time points. | Quench reaction if necessary. Monitor for oxidized products. |
| Thermal Degradation | Store the solid compound at 60°C/75% RH for up to 6 months. Analyze periodically.[2] | Assess solid-state stability. Compare with a sample stored under recommended conditions. |
| Photolytic Degradation | Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber). | Run a dark control in parallel to differentiate between photolytic and thermal degradation. |
Analytical Method
A validated, stability-indicating analytical method, typically LC-MS/MS, is required for these studies.
| Parameter | Recommendation |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) |
| Detection | Mass Spectrometry (MS) |
| Validation | The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. |
References
Methodological & Application
Application Note: High-Throughput Quantification of a-(Benzoylamino)benzeneacetamide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantification of a-(Benzoylamino)benzeneacetamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, a-(Benzoylamino)benzeneacetamide-d10, ensures high accuracy and precision, compensating for matrix effects and variations during sample processing. The sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis suitable for pharmacokinetic studies in drug development. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
a-(Benzoylamino)benzeneacetamide is a novel therapeutic agent under investigation for its potential pharmacological activity. To support its clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS has become the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and speed.[1] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a widely accepted strategy to correct for variability in sample preparation and instrument response. This note describes a fully validated LC-MS/MS method for the determination of a-(Benzoylamino)benzeneacetamide in human plasma, employing this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
a-(Benzoylamino)benzeneacetamide (purity >99%)
-
This compound (isotopic purity >99%, chemical purity >99%)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and rapid protein precipitation method was employed for sample cleanup:
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound at 500 ng/mL in 50% acetonitrile).
-
Vortex for 10 seconds to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a UPLC system with a reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B in 2.5 min, hold for 0.5 min, re-equilibrate for 1 min |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The instrument was operated in Multiple Reaction Monitoring (MRM) mode.
| Parameter | a-(Benzoylamino)benzeneacetamide | This compound |
| Precursor Ion (m/z) | 267.1 | 277.1 |
| Product Ion (m/z) | 105.1 | 110.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
Quantitative Data Summary
The method was validated for linearity, accuracy, precision, recovery, and matrix effect. The results are summarized in the tables below.
Table 1: Calibration Curve Performance
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 102.1 |
| Low | 3 | 5.2 | 98.7 | 6.5 | 101.3 |
| Medium | 100 | 4.1 | 102.3 | 5.3 | 99.8 |
| High | 800 | 3.5 | 99.1 | 4.7 | 100.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.4 | 91.8 | 98.2 |
| High | 800 | 94.1 | 93.5 | 101.5 |
Workflow Visualization
The following diagram illustrates the complete bioanalytical workflow from sample reception to final data reporting.
Caption: Bioanalytical workflow for the quantification of a-(Benzoylamino)benzeneacetamide.
Conclusion
A highly sensitive, selective, and high-throughput LC-MS/MS method for the quantification of a-(Benzoylamino)benzeneacetamide in human plasma has been developed and validated. The method utilizes a stable isotope-labeled internal standard, this compound, to ensure data integrity. The simple protein precipitation sample preparation protocol and short chromatographic run time make this method well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory, supporting pharmacokinetic assessments in clinical trials.
References
Application Note: a-(Benzoylamino)benzeneacetamide-d10 as an Internal Standard for the Bioanalysis of Structurally Related Compounds by LC-MS/MS
Introduction
In the field of quantitative bioanalysis, particularly in pharmaceutical and biomedical research, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] a-(Benzoylamino)benzeneacetamide-d10 is a deuterated analog of a-(benzoylamino)benzeneacetamide. Due to its structural characteristics, it serves as an ideal internal standard for the quantification of structurally similar analytes in complex biological matrices such as plasma and serum. Its near-identical physicochemical properties to the unlabeled analyte ensure that it co-elutes and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response.[1]
This document provides detailed protocols for the use of this compound as an internal standard for the quantification of a representative structurally related analyte, phenobarbital, in human plasma. The methodologies described are based on established LC-MS/MS principles, offering high sensitivity, specificity, and throughput.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Because the internal standard is chemically identical to the analyte, it experiences the same losses during sample extraction, and any suppression or enhancement of the signal during ionization in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, an accurate quantification can be achieved, regardless of these variations.
Experimental Protocols
Method 1: Protein Precipitation for High-Throughput Analysis
This protocol is suitable for rapid sample processing and is widely used in clinical and research settings for therapeutic drug monitoring.
1. Materials and Reagents
-
This compound (Internal Standard, IS)
-
Analyte of interest (e.g., Phenobarbital) certified reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create a series of working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.
3. Sample Preparation
-
To 100 µL of plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.[1]
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS. A dilution step with mobile phase may be necessary depending on the concentration range.[2]
Method 2: Liquid-Liquid Extraction for Enhanced Clean-up
This method provides a cleaner sample extract, which can minimize matrix effects and improve assay robustness.
1. Materials and Reagents
-
All materials from Method 1
-
tert-Butyl methyl ether (MTBE)
2. Preparation of Solutions
-
Prepare stock and working solutions as described in Method 1.
3. Sample Preparation
-
To 300 µL of a serum sample, calibration standard, or QC sample in a glass tube, add 50 µL of the internal standard solution.[3]
-
Vortex the mixture for 30 seconds.
-
Add 4 mL of tert-butyl methyl ether and vortex for 90 seconds.[3]
-
Centrifuge at 4,000 rpm for 10 minutes.[3]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.[3]
LC-MS/MS Instrumental Parameters
The following are typical starting parameters that should be optimized for the specific instrument being used.
| Parameter | Setting |
| LC System | Standard HPLC or UHPLC system[4] |
| Column | C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[2][5] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |
| Flow Rate | 0.3 - 1.0 mL/min[2] |
| Injection Volume | 5-10 µL[2] |
| Gradient | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.[1] |
| MS System | Triple quadrupole mass spectrometer[5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[2][3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
MRM Transitions (Example for Phenobarbital)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenobarbital | 231.1 | 188.1 (Quantifier)[3] |
| This compound | To be determined empirically | To be determined empirically |
Note: The MRM transitions for this compound must be determined by direct infusion of the compound into the mass spectrometer to identify the precursor ion and the most stable and abundant product ions.
Data Presentation and Method Validation
A summary of typical method validation parameters for the analysis of a small molecule drug like phenobarbital using a deuterated internal standard is presented below. These values are representative and should be established for each specific application.
Table 1: Method Validation Performance Characteristics
| Parameter | Typical Acceptance Criteria | Representative Performance Data |
| Linearity (r²) | > 0.99 | > 0.999[6] |
| Calibration Range | Dependent on application | 1 - 100 mg/L[6] |
| Intra-day Precision (%RSD) | < 15% | 2.29 - 6.71%[6] |
| Inter-day Precision (%RSD) | < 15% | 3.9 - 7.3%[6] |
| Accuracy (% Bias) | Within ±15% of nominal | 96.54 - 103.87%[6] |
| Recovery | Consistent and reproducible | 85.0 - 113.5%[6] |
Table 2: Example Calibration Curve Data for Phenobarbital in Plasma
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| 10 | 15,234 | 450,123 | 0.034 |
| 50 | 76,170 | 455,234 | 0.167 |
| 100 | 151,987 | 452,678 | 0.336 |
| 200 | 305,123 | 458,987 | 0.665 |
| 500 | 759,876 | 451,345 | 1.683 |
| 1000 | 1,523,456 | 453,789 | 3.357 |
Note: Data in Table 2 is illustrative and will vary based on instrumentation and specific method parameters.
Conclusion
This compound is a suitable internal standard for the quantitative analysis of structurally related compounds, such as phenobarbital, in biological matrices by LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and other sources of analytical variability, thereby ensuring the generation of high-quality, reliable, and defensible bioanalytical data.[1] The protocols and data presented here provide a robust framework for researchers, scientists, and drug development professionals to develop and validate sensitive and specific LC-MS/MS methods for their analytes of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A new rapid micromethod for the assay of phenobarbital from dried blood spots by LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Cephalexin in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cephalexin in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a novel deuterated internal standard, α-(Benzoylamino)benzeneacetamide-d10, for accurate and precise quantification. The assay demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Cephalexin is a first-generation cephalosporin antibiotic widely used to treat bacterial infections of the respiratory tract, skin, and urinary tract.[1] Accurate measurement of its concentration in biological matrices is crucial for assessing bioavailability, bioequivalence, and for optimizing dosing regimens. This document details a validated LC-MS/MS method employing electrospray ionization in positive mode (ESI+) for the determination of Cephalexin in human plasma. The use of a stable isotope-labeled internal standard (SIL-IS), α-(Benzoylamino)benzeneacetamide-d10, which is structurally related to the analyte's side chain, ensures high analytical reliability by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Analytes: Cephalexin reference standard (>99% purity), α-(Benzoylamino)benzeneacetamide-d10 (Internal Standard, IS) (>99% purity).
-
Solvents: HPLC-grade methanol and acetonitrile, analytical grade formic acid.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Matrix: Drug-free human plasma obtained from a certified blood bank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for analysis.
Preparation of Solutions
-
Stock Solutions (1.0 mg/mL): Primary stock solutions of Cephalexin and the internal standard (IS) were prepared by dissolving the accurately weighed compounds in a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Serial dilutions from the stock solutions were made to prepare working standards for the calibration curve (e.g., 1.0 - 2000 ng/mL) and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): The IS stock solution was diluted in 50:50 (v/v) acetonitrile/water to achieve the final working concentration.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Cephalexin from plasma.
-
Aliquot: Transfer 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add IS: Add 25 µL of the 50 ng/mL IS working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Precipitate: Add 300 µL of acetonitrile containing 0.1% formic acid to each tube.
-
Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer 200 µL of the supernatant to an HPLC vial.
-
Inject: Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions were optimized for the sensitive and selective detection of Cephalexin and the IS.
| Parameter | Condition |
| HPLC System | Standard High-Performance Liquid Chromatography System |
| Analytical Column | C18 Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 450°C |
| Ion Spray Voltage | 5.0 kV |
Multiple Reaction Monitoring (MRM)
The mass spectrometer was operated in MRM mode to monitor specific precursor-to-product ion transitions for Cephalexin and the internal standard. The transitions for the IS are predicted based on its chemical structure.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cephalexin | 348.1 | 158.0 | 25 |
| Cephalexin (Quantifier) | 348.1 | 106.0 | 30 |
| α-(Benzoylamino)benzeneacetamide-d10 (IS) | 265.2 | 221.1 | 20 |
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linear Range | 2.0 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 2.0 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| Low (LQC) | 6.0 | < 8% | < 10% | 95 - 105% |
| Medium (MQC) | 100 | < 6% | < 8% | 97 - 103% |
| High (HQC) | 800 | < 5% | < 7% | 98 - 102% |
Visualizations
References
Application Note: A Robust and Validated Bioanalytical Method for the Quantification of α-(Benzoylamino)benzeneacetamide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Introduction
The development of robust and reliable bioanalytical methods is a cornerstone of drug discovery and development, providing critical data for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1] This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of α-(Benzoylamino)benzeneacetamide in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard (SIL-IS), α-(Benzoylamino)benzeneacetamide-d10, is employed. The use of a deuterated internal standard is widely recognized as the gold standard in bioanalysis, as it closely mimics the analyte during sample preparation and analysis, effectively compensating for matrix effects and other sources of variability.[2][3] This method has been developed and validated in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[2]
Experimental Protocols
1. Materials and Reagents
-
Analytes: α-(Benzoylamino)benzeneacetamide (Analyte), α-(Benzoylamino)benzeneacetamide-d10 (Internal Standard, IS)
-
Biological Matrix: Human plasma (K2-EDTA)
-
Chemicals and Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid, Ammonium acetate (all LC-MS grade), Water (Milli-Q or equivalent)
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the Analyte and IS in methanol to prepare individual stock solutions.
-
Working Standard (WS) Solutions: Serially dilute the Analyte stock solution with 50:50 (v/v) ACN:Water to prepare a series of working standard solutions for the calibration curve and quality control samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 (v/v) ACN:Water.
3. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (blank, calibration standards, QCs) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 50 ng/mL IS working solution to all samples except the blank matrix.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu LC-10AS or equivalent
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 10 |
| 5.00 | 10 |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Analyte | 255.1 | 105.1 | 200 | 135 | 20 |
| IS (d10) | 265.1 | 115.1 | 200 | 135 | 20 |
Data Presentation
The method was validated for linearity, accuracy, precision, selectivity, matrix effect, and stability.
Table 4: Calibration Curve Summary
| Parameter | Value |
|---|---|
| Concentration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
Table 5: Intra-day and Inter-day Accuracy and Precision | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD | Accuracy (%) | Precision (%CV) | Mean Conc. ± SD | Accuracy (%) | Precision (%CV) | | LLOQ | 1.0 | 1.05 ± 0.12 | 5.0 | 11.4 | 1.08 ± 0.15 | 8.0 | 13.9 | | LQC | 3.0 | 2.91 ± 0.21 | -3.0 | 7.2 | 2.85 ± 0.25 | -5.0 | 8.8 | | MQC | 100 | 103.2 ± 5.1 | 3.2 | 4.9 | 104.5 ± 6.3 | 4.5 | 6.0 | | HQC | 800 | 815.6 ± 35.2 | 2.0 | 4.3 | 785.1 ± 41.2 | -1.9 | 5.2 | Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ).[3]
Table 6: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
|---|---|---|---|---|---|
| LQC | 88.5 | 90.1 | 0.95 | 0.96 | 0.99 |
| HQC | 91.2 | 92.5 | 0.98 | 0.97 | 1.01 |
Acceptance Criteria: IS-Normalized Matrix Factor CV ≤ 15%.
Table 7: Stability Summary
| Stability Condition | Duration | QC Level | Mean Stability (% of Nominal) |
|---|---|---|---|
| Bench-top | 6 hours at RT | LQC | 97.5 |
| HQC | 101.2 | ||
| Freeze-Thaw | 3 cycles | LQC | 95.8 |
| HQC | 98.9 | ||
| Long-term | 30 days at -80°C | LQC | 96.3 |
| HQC | 102.5 |
Acceptance Criteria: Mean concentration within ±15% of nominal values.[2]
Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: Key components of bioanalytical method validation.
The described LC-MS/MS method provides a reliable, sensitive, and robust approach for the quantification of α-(Benzoylamino)benzeneacetamide in human plasma. The use of the deuterated internal standard, α-(Benzoylamino)benzeneacetamide-d10, ensures high accuracy and precision by compensating for matrix-induced and procedural variations.[4] The validation results demonstrate that the method meets the stringent criteria required by regulatory guidelines for bioanalytical assays and is suitable for supporting clinical and non-clinical pharmacokinetic studies.
References
Application Notes and Protocols for the Use of a-(Benzoylamino)benzeneacetamide-d10 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-(Benzoylamino)benzeneacetamide-d10 is a deuterated analog of a-(benzoylamino)benzeneacetamide. Its primary application in pharmacokinetic (PK) studies is to serve as an internal standard (IS) for the accurate quantification of the non-labeled parent compound or structurally similar analytes in biological matrices.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of the analyte (Benzanilide) and the internal standard is presented below.
| Property | This compound (Internal Standard) | Benzanilide (Representative Analyte) |
| Chemical Formula | C₁₅H₄D₁₀N₂O₂ | C₁₃H₁₁NO |
| Molecular Weight | 264.35 g/mol | 197.24 g/mol [4] |
| Appearance | White Solid[1] | White solid[4] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile. | Insoluble in water; soluble in organic solvents.[4][5] |
| Structure |
Application in Pharmacokinetic Studies of Benzanilide
This section outlines a protocol for a pharmacokinetic study of benzanilide in rats, utilizing this compound as an internal standard.
Experimental Design
The overall workflow for the pharmacokinetic study is depicted in the following diagram.
Detailed Experimental Protocols
1. Animal Handling and Dosing
-
Species: Male Sprague-Dawley rats (200-250 g).[1]
-
Housing: Temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water are available ad libitum.[1]
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.[1]
-
Groups:
-
Group 1: Intravenous (IV) administration (n=6)
-
Group 2: Oral (PO) administration (n=6)
-
-
Dosing:
-
IV Formulation: Benzanilide dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) to a final concentration of 1 mg/mL for a 5 mg/kg dose.
-
PO Formulation: Benzanilide suspended in 0.5% carboxymethylcellulose (CMC) in water to a final concentration of 10 mg/mL for a 50 mg/kg dose.[1]
-
Administration: Administer the respective formulations via tail vein injection (IV) or oral gavage (PO).[6]
-
2. Blood Sampling and Plasma Preparation
-
Sampling Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[3]
-
Collection: Collect approximately 0.3 mL of blood from the jugular vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.[1]
-
Storage: Aspirate the supernatant (plasma) and store at -80°C until analysis.[1]
3. Bioanalytical Method: LC-MS/MS Quantification
-
Internal Standard Spiking: Prior to sample extraction, spike all plasma samples, calibration standards, and quality control (QC) samples with a working solution of this compound.
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile, vortex, and centrifuge to precipitate proteins.[7]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II LC or equivalent[8] |
| Column | Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 6 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Benzanilide: To be determined by infusion |
| This compound: To be determined by infusion |
Data Presentation
The following tables represent hypothetical data for a pharmacokinetic study of Benzanilide in rats, demonstrating how the results would be presented.
Table 1: Pharmacokinetic Parameters of Benzanilide in Rats (n=6, Mean ± SD)
| Parameter | IV Administration (5 mg/kg) | PO Administration (50 mg/kg) |
| T½ (h) | 4.2 ± 0.8 | 6.5 ± 1.2 |
| Cmax (ng/mL) | 1250 ± 210 | 850 ± 150 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀-t (ng·h/mL) | 3200 ± 450 | 5800 ± 900 |
| AUC₀-∞ (ng·h/mL) | 3350 ± 480 | 6100 ± 950 |
| Vd (L/kg) | 2.5 ± 0.4 | - |
| CL (L/h/kg) | 1.5 ± 0.2 | - |
| F (%) | - | 18.2 |
Table 2: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[9] | -2.5% to 8.1% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ)[9] | 3.2% to 9.8% |
| Recovery (%) | Consistent and reproducible | 85.2% |
| Matrix Effect | Within acceptable limits | 92.7% |
Metabolic Pathway of Benzanilide
The metabolism of benzanilide in rats primarily involves hydroxylation and N-debenzylation.[10] The proposed metabolic pathway is illustrated below.
Conclusion
This compound is a suitable internal standard for the quantification of benzanilide and other structurally similar compounds in pharmacokinetic studies. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute robust bioanalytical methods for drug development. The use of a stable isotope-labeled internal standard is crucial for ensuring the accuracy and reliability of pharmacokinetic data.
References
- 1. benchchem.com [benchchem.com]
- 2. admescope.com [admescope.com]
- 3. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Sample Preparation of α-(Benzoylamino)benzeneacetamide-d10
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-(Benzoylamino)benzeneacetamide-d10 is a deuterated stable isotope of N-(α-Carbamoylbenzyl)benzamide.[1] Stable isotope-labeled compounds are critical internal standards in quantitative bioanalytical mass spectrometry assays, providing high accuracy and precision. This application note details robust and effective sample preparation protocols for the extraction of α-(Benzoylamino)benzeneacetamide-d10 from biological matrices, such as plasma and serum, prior to instrumental analysis. The methods described—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used techniques tailored for the efficient removal of endogenous interferences and enrichment of the analyte of interest.
Data Presentation
The selection of a sample preparation method significantly impacts the recovery, purity, and overall sensitivity of the analytical method. The following table summarizes typical performance characteristics for the described protocols. Note: These values are representative for small molecules and should be validated for specific laboratory conditions and matrices.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 95 | 90 - 105 | > 95 |
| Matrix Effect (%) | 15 - 30 | 5 - 15 | < 5 |
| Relative Standard Deviation (RSD, %) | < 10 | < 5 | < 5 |
| Limit of Quantification (LOQ) | Low ng/mL | Sub ng/mL | Sub ng/mL |
| Sample Throughput | High | Medium | Medium to High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
| Selectivity | Low | Medium | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples.[2][3] It is particularly useful for high-throughput screening. Acetonitrile is a common precipitating agent.[2]
Materials:
-
Biological matrix (e.g., plasma, serum) containing α-(Benzoylamino)benzeneacetamide-d10
-
Acetonitrile (ACN), HPLC grade, chilled at -20°C
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Pipettes and tips
Protocol:
-
Pipette 200 µL of the biological sample into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample is common).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at 4°C for 15 minutes to facilitate complete protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully aspirate the supernatant containing the analyte and transfer it to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This technique offers better selectivity than PPT by removing more matrix components.
Materials:
-
Biological matrix (e.g., plasma, serum) containing α-(Benzoylamino)benzeneacetamide-d10
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE))
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Vortex mixer or shaker
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Pipette 500 µL of the biological sample into a centrifuge tube.
-
Add 500 µL of aqueous buffer to the sample.
-
Add 3 mL of the selected organic extraction solvent (e.g., ethyl acetate).
-
Cap the tube and vortex or shake vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that partitions analytes between a solid phase and a liquid phase.[5][6] It provides the cleanest extracts by effectively removing interfering substances.[5][6] Reversed-phase SPE is commonly used for compounds of moderate polarity.
Materials:
-
Biological matrix (e.g., plasma, serum) containing α-(Benzoylamino)benzeneacetamide-d10
-
Reversed-phase SPE cartridges (e.g., C18, HLB)
-
SPE vacuum manifold or positive pressure processor
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 90% methanol in water)
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample (e.g., 500 µL of plasma diluted 1:1 with 4% phosphoric acid in water) onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences.
-
Elution: Elute the analyte of interest by passing 1 mL of the elution solvent (e.g., 90% methanol) through the cartridge. Collect the eluate in a clean tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.
Visualizations
Caption: Workflow for sample preparation of α-(Benzoylamino)benzeneacetamide-d10.
References
Application Notes and Protocols: a-(Benzoylamino)benzeneacetamide-d10 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-(Benzoylamino)benzeneacetamide-d10 is a deuterated analog of a-(Benzoylamino)benzeneacetamide. The strategic incorporation of ten deuterium atoms onto the two benzene rings makes it a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies.[1] Deuterated compounds, such as this compound, are chemically similar to their non-deuterated counterparts but possess a greater mass. This mass difference allows for their use as internal standards in quantitative bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of stable isotope-labeled internal standards is a critical component for ensuring the accuracy and precision of analytical data in complex biological matrices.[1][3]
The primary application of this compound is as an internal standard for the quantification of a non-deuterated parent drug or its metabolites in biological samples such as plasma, urine, or tissue homogenates.[1] Its utility may also extend to its role as a critical intermediate in the synthesis of more complex isotopically labeled molecules for advanced metabolic profiling.[1]
Principle of Application: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can influence the rate of metabolic reactions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[4][5] This difference in bond strength can lead to a slower rate of enzymatic cleavage of the C-D bond, a phenomenon known as the kinetic isotope effect.[4][5][6] While this compound is primarily used as an internal standard, this principle is fundamental to the broader application of deuterated compounds in drug discovery to create next-generation drugs with improved metabolic stability and extended half-lives.[5][7]
Experimental Protocol: Quantification of a Hypothetical Analyte (Drug X) in Human Plasma using LC-MS/MS
This protocol outlines a typical workflow for the use of this compound as an internal standard for the quantification of a hypothetical non-deuterated drug, "Drug X," in human plasma.
1. Materials and Reagents:
-
Drug X (analytical standard)
-
This compound (internal standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of Drug X and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Drug X stock solution in 50% methanol/water to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50% methanol/water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions of Drug X to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Drug X and this compound.
-
Data Presentation
The following tables represent hypothetical data from a validation study for the quantification of Drug X using this compound as an internal standard.
Table 1: Calibration Curve for Drug X in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 | 1.0 | 100.0 | 4.5 |
| 5.0 | 5.1 | 102.0 | 3.2 |
| 25.0 | 24.8 | 99.2 | 2.1 |
| 100.0 | 101.5 | 101.5 | 1.5 |
| 250.0 | 247.0 | 98.8 | 1.8 |
| 500.0 | 505.0 | 101.0 | 1.2 |
| 1000.0 | 990.0 | 99.0 | 2.5 |
Table 2: Quality Control Sample Analysis for Drug X
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3.0 | 3.1 | 103.3 | 5.1 |
| Medium | 150.0 | 148.5 | 99.0 | 2.8 |
| High | 750.0 | 765.0 | 102.0 | 2.2 |
Visualizations
Caption: Experimental workflow for sample analysis.
Caption: Simplified metabolic pathway of a drug.
Caption: Logic of quantification using an internal standard.
References
- 1. alphthis compound [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
Application Note: Quantitative Analysis of a-(Benzoylamino)benzeneacetamide in Human Urine using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of a-(Benzoylamino)benzeneacetamide in human urine. The protocol employs a stable isotope-labeled internal standard, a-(Benzoylamino)benzeneacetamide-d10, to ensure high accuracy and precision by correcting for matrix effects and procedural losses.[1][2] Sample preparation involves a straightforward protein precipitation step, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for use in research, clinical, and drug development settings where reliable quantification of this analyte is required.
Introduction
a-(Benzoylamino)benzeneacetamide is a compound of interest in various fields of research. Accurate quantification in biological matrices such as urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The use of a deuterated internal standard (IS) is considered the gold standard in mass spectrometry-based quantification.[2] Deuterated standards, like this compound, are chemically identical to the analyte and exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[1][3] This co-eluting property allows for effective normalization of analytical variability, including inconsistent recovery during sample extraction and matrix-induced ion suppression or enhancement.[2][4]
This protocol outlines a complete workflow, from urine sample preparation to LC-MS/MS data acquisition and analysis, providing a reliable method for the precise measurement of a-(Benzoylamino)benzeneacetamide.
Experimental
Materials and Reagents
-
a-(Benzoylamino)benzeneacetamide (Analyte)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Sample Preparation
A simple protein precipitation method is employed for sample cleanup.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine at 14,000 rpm for 10 minutes to pellet any particulate matter.[5]
-
In a clean 1.5 mL microcentrifuge tube, add 100 µL of the urine supernatant.
-
Spike with 10 µL of the this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.[6][7]
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[7]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, return to 5% B |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusion of individual standards |
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of calibration standards prepared in the blank matrix (drug-free urine) over the desired concentration range. The linearity of the method should be assessed, with a correlation coefficient (r²) of ≥ 0.99 being desirable.[2]
Method Performance Characteristics (Example)
The following table summarizes the expected performance characteristics of a validated method.
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect (%CV) | < 15% |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and robust protocol for the quantitative analysis of a-(Benzoylamino)benzeneacetamide in human urine. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring high-quality data suitable for regulated and non-regulated studies.
Visual Protocols
Caption: Experimental workflow for the analysis of a-(Benzoylamino)benzeneacetamide.
Caption: Logical relationship of analyte and internal standard in the analytical process.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of α-(Benzoylamino)benzeneacetamide-d10 in Food Residue Analysis
Abstract
This document provides detailed application notes and protocols for the utilization of α-(Benzoylamino)benzeneacetamide-d10 as an internal standard in the quantitative analysis of structurally related compounds in food matrices. While the non-deuterated parent compound is not a common food contaminant with established Maximum Residue Limits (MRLs), this deuterated analog serves as a valuable tool for researchers in drug development and metabolic studies for the analysis of compounds with a similar chemical structure.[1] These protocols are designed for a research audience and provide a framework for method development and validation.
Introduction
Deuterated internal standards are crucial for achieving high accuracy and precision in quantitative mass spectrometry by compensating for matrix effects and variations in sample preparation and instrument response.[2][3][4] α-(Benzoylamino)benzeneacetamide-d10, with its ten deuterium atoms on the phenyl rings, is a stable, isotopically labeled compound suitable for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
This application note outlines a hypothetical scenario for the quantification of a structural analog, designated as "Analyte X," in a representative food matrix. Analyte X is a hypothetical compound with a benzeneacetamide core structure, for which α-(Benzoylamino)benzeneacetamide-d10 is a suitable internal standard due to their similar chemical properties and chromatographic behavior.
Potential Applications:
-
Quantification of drug candidates or their metabolites in edible tissues from preclinical studies.
-
Tracing the fate of novel agrochemicals in plant-based food products.
-
Internal standard for compounds belonging to the acetamide or benzamide chemical classes.
Experimental Protocols
Target Analyte and Internal Standard
-
Analyte X: A hypothetical compound with a chemical structure analogous to α-(Benzoylamino)benzeneacetamide.
-
Internal Standard (IS): α-(Benzoylamino)benzeneacetamide-d10.
Sample Preparation: Modified QuEChERS Protocol
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of various residues in food matrices.[5][6][7] The following is a generic protocol that can be adapted for various food matrices such as fruits, vegetables, and muscle tissue.
Materials:
-
Homogenized food sample
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
Procedure:
-
Weigh 10 g (± 0.1 g) of the homogenized food sample into a 50 mL centrifuge tube.
-
For low-water content matrices (e.g., cereals), add 10 mL of HPLC grade water and allow to rehydrate for 30 minutes.
-
Add 10 mL of acetonitrile and the appropriate amount of α-(Benzoylamino)benzeneacetamide-d10 working solution to achieve a final concentration of 50 ng/g in the sample.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 50 mg of C18, and 900 mg of anhydrous magnesium sulfate for dispersive solid-phase extraction (dSPE) cleanup.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the final extract for LC-MS/MS analysis.
Caption: QuEChERS Sample Preparation Workflow.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
LC Parameters (Hypothetical):
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Parameters (Hypothetical):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Analyte X | [To be determined] | [To be determined] | [To be determined] | [To be optimized] |
| α-(Benzoylamino)benzeneacetamide-d10 | 265.2 | 105.1 | 77.1 | 15 / 25 |
Note: The precursor and product ions for Analyte X would need to be determined through infusion and fragmentation experiments. The values for the internal standard are based on its chemical structure.
Caption: LC-MS/MS Analytical Workflow.
Quantitative Data (Hypothetical Performance Data)
The following table summarizes the expected performance of the analytical method for "Analyte X" in a food matrix (e.g., muscle tissue) using α-(Benzoylamino)benzeneacetamide-d10 as the internal standard. This data is for illustrative purposes and would require experimental validation.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 500 ng/g |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1.0 ng/g |
| Recovery (%) | |
| Spiking Level: 1 ng/g | 95% |
| Spiking Level: 50 ng/g | 102% |
| Spiking Level: 250 ng/g | 98% |
| Precision (RSD%) | |
| Intra-day (n=6) at 50 ng/g | < 5% |
| Inter-day (n=18) at 50 ng/g | < 10% |
| Matrix Effect | Compensated by Internal Standard |
Method validation should be performed according to established guidelines to determine the actual performance characteristics.[8][9][10]
Discussion
The use of a deuterated internal standard that is structurally similar to the analyte of interest is a well-established practice to enhance the reliability of quantitative LC-MS/MS methods. α-(Benzoylamino)benzeneacetamide-d10 is an ideal candidate for such applications when analyzing compounds with a benzeneacetamide or related backbone.
The provided QuEChERS protocol is a versatile starting point for a wide range of food matrices. For matrices with high fat content, an additional cleanup step with C18 may be necessary, and for highly pigmented samples, graphitized carbon black (GCB) could be considered, although potential analyte loss with GCB should be evaluated.[11][12]
The LC-MS/MS parameters are typical for the analysis of small polar molecules and should be optimized for the specific "Analyte X" to achieve the best sensitivity and selectivity. This includes fine-tuning of the mobile phase gradient, collision energies, and selection of the most abundant and specific MRM transitions.
Conclusion
α-(Benzoylamino)benzeneacetamide-d10 is a suitable internal standard for the development of robust and accurate LC-MS/MS methods for the quantification of structurally related compounds in complex food matrices for research and development purposes. The detailed protocols and workflows provided in this document offer a solid foundation for method development and validation, enabling researchers to generate high-quality quantitative data.
References
- 1. alphthis compound [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. s27415.pcdn.co [s27415.pcdn.co]
- 11. nucleus.iaea.org [nucleus.iaea.org]
- 12. bgb-analytik.com [bgb-analytik.com]
Application Notes and Protocols: Synthesis of Isotopically Labeled Cephalexin Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalexin is a widely used first-generation cephalosporin antibiotic effective against a broad spectrum of bacterial infections. Accurate quantification of Cephalexin in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. Isotopically labeled internal standards are essential for achieving high accuracy and precision in mass spectrometry-based bioanalytical assays. These standards, identical to the analyte but with a different mass, allow for correction of matrix effects and variations in sample processing.
This document provides detailed application notes and protocols for the synthesis of an isotopically labeled Cephalexin analytical standard. The described method is based on the well-established enzymatic synthesis, which offers high yield, purity, and stereoselectivity. The protocol is adapted for the incorporation of a stable isotope-labeled precursor, D-phenylglycine, to produce labeled Cephalexin (e.g., Cephalexin-d5 or Cephalexin-¹³C₆).
Principle of the Synthesis
The enzymatic synthesis of Cephalexin is a kinetically controlled process catalyzed by immobilized penicillin G acylase (IPGA). It involves the acylation of the β-lactam nucleus, 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), with an activated acyl donor, which in this protocol is an isotopically labeled D-phenylglycine methyl ester (PGME). The asterisk () denotes the isotopic label (e.g., d5 or ¹³C₆).[1] The reaction is highly specific and proceeds under mild conditions, minimizing by-product formation.
Data Presentation
Table 1: Reactants and Materials
| Reagent/Material | Supplier | CAS Number | Notes |
| 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) | Commercially Available | 22252-43-3 | Key β-lactam nucleus. |
| D-α-Phenyl-glycine-d5 | MedChemExpress | 1246817-98-0 | Labeled acyl donor precursor.[2] |
| D-(-)-α-Phenylglycine-(phenyl-¹³C₆) | Sigma-Aldrich | Not specified | Alternative labeled acyl donor precursor. |
| Immobilized Penicillin G Acylase (IPGA) | Commercially Available | 9014-06-6 | Biocatalyst for the acylation reaction. |
| Methanol (HPLC Grade) | Commercially Available | 67-56-1 | For preparation of PGME* and HPLC mobile phase. |
| Hydrochloric Acid (HCl) | Commercially Available | 7647-01-0 | For esterification of labeled D-phenylglycine. |
| Sodium Phosphate (monobasic and dibasic) | Commercially Available | Various | For buffer preparation. |
| Acetonitrile (HPLC Grade) | Commercially Available | 75-05-8 | For HPLC mobile phase. |
Table 2: Optimal Reaction Conditions for Labeled Cephalexin Synthesis
| Parameter | Optimal Value | Reference |
| pH | 6.5 - 7.5 | [1] |
| Temperature | 20 - 25 °C | [3] |
| Substrate Molar Ratio (PGME*:7-ADCA) | 1.5:1 to 3:1 | [4] |
| Reaction Time | 2 - 5 hours | [3] |
| Enzyme Loading | ~1 g IPGA per gram of 7-ADCA | [1] |
Table 3: Analytical Data for Cephalexin Characterization
| Analytical Technique | Parameter | Value | Reference |
| HPLC | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [1][5] |
| Mobile Phase | Methanol:0.1M Sodium Acetate Buffer (75:25 v/v) | [1] | |
| Flow Rate | 1.0 mL/min | [1] | |
| Detection Wavelength | 240 nm or 254 nm | [1][6] | |
| Retention Time | ~4.04 min | [1] | |
| UV-Vis Spectroscopy | λmax in water | ~260 nm | [5] |
| λmax in phosphate buffer (pH 5.5) | 261 nm | [6] | |
| Mass Spectrometry (ESI+) | [M+H]⁺ (unlabeled) | 348.1 | |
| [M+H]⁺ (Cephalexin-d5) | 353.1 | ||
| [M+H]⁺ (Cephalexin-¹³C₆) | 354.1 | ||
| Key Fragment Ions (unlabeled) | 158.1, 106.1 | [7] |
Table 4: Expected Yield and Purity
| Parameter | Expected Value | Notes |
| Conversion Yield of 7-ADCA | > 85% | Based on optimized enzymatic synthesis.[3] |
| Purity (by HPLC) | > 98% | After crystallization and purification. |
| Isotopic Enrichment | > 98% | Dependent on the purity of the labeled precursor. |
Experimental Protocols
Protocol 1: Preparation of Labeled D-phenylglycine Methyl Ester (PGME*)
Objective: To convert the isotopically labeled D-phenylglycine into its methyl ester for use in the enzymatic synthesis.
Materials:
-
Labeled D-phenylglycine (e.g., D-α-Phenyl-glycine-d5 or D-(-)-α-Phenylglycine-(phenyl-¹³C₆))
-
Anhydrous Methanol
-
Thionyl chloride or concentrated Hydrochloric Acid
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Suspend the labeled D-phenylglycine in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride or concentrated hydrochloric acid dropwise while stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol and HCl using a rotary evaporator.
-
The resulting solid is the hydrochloride salt of the labeled D-phenylglycine methyl ester (PGME*). Dry it under vacuum and store it in a desiccator until use.
Protocol 2: Enzymatic Synthesis of Labeled Cephalexin
Objective: To synthesize isotopically labeled Cephalexin by enzymatic acylation of 7-ADCA with labeled PGME*.
Materials:
-
7-ADCA
-
Labeled PGME* hydrochloride (from Protocol 1)
-
Immobilized Penicillin G Acylase (IPGA)
-
0.1 M Phosphate buffer (pH 7.0)
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid solution (1 M)
-
Thermostated reaction vessel with a pH controller and mechanical stirrer
Procedure:
-
In the thermostated reaction vessel, dissolve 7-ADCA in 0.1 M phosphate buffer. Adjust the pH to 7.0 with 1 M NaOH.
-
Add the labeled PGME* hydrochloride to the solution. The molar ratio of PGME* to 7-ADCA should be between 1.5:1 and 3:1.
-
Maintain the temperature of the reaction mixture at 20-25 °C.
-
Initiate the reaction by adding the immobilized penicillin G acylase.
-
Maintain the pH of the reaction at 7.0 using the pH controller by the addition of 1 M NaOH as the reaction proceeds.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC. The reaction is typically complete within 2-5 hours.
-
Once the maximum conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.
Protocol 3: Purification of Labeled Cephalexin by Crystallization
Objective: To purify the synthesized labeled Cephalexin.
Materials:
-
Filtered reaction mixture from Protocol 2
-
Hydrochloric acid (1 M)
-
Ammonium hydroxide solution
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Cool the filtered reaction mixture in an ice bath.
-
Adjust the pH of the solution to the isoelectric point of Cephalexin (pH 4.2-4.8) by the slow addition of 1 M HCl.
-
A precipitate of labeled Cephalexin will form. Allow the crystallization to proceed for at least one hour in the ice bath with gentle stirring.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water and then with a small amount of cold acetone.
-
Dry the purified labeled Cephalexin under vacuum.
Protocol 4: Quality Control of Labeled Cephalexin Analytical Standard
Objective: To verify the identity, purity, and isotopic enrichment of the synthesized labeled Cephalexin.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS), preferably coupled to an LC system (LC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Purity Assessment by HPLC:
-
Prepare a standard solution of the synthesized labeled Cephalexin in the mobile phase.
-
Analyze the solution using the HPLC conditions outlined in Table 3.
-
Determine the purity of the compound by calculating the peak area percentage of the main Cephalexin peak. The purity should be >98%.
-
-
Identity and Isotopic Enrichment Confirmation by Mass Spectrometry:
-
Analyze the labeled Cephalexin using LC-MS.
-
Confirm the identity by comparing the retention time with that of an unlabeled Cephalexin standard.
-
In the mass spectrum, verify the presence of the expected molecular ion ([M+H]⁺) corresponding to the mass of the labeled Cephalexin (e.g., 353.1 for Cephalexin-d5).
-
Determine the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled molecular ions.
-
-
Structural Confirmation by NMR:
-
Acquire ¹H and ¹³C NMR spectra of the labeled Cephalexin.
-
Confirm the structure by comparing the spectra with those of an unlabeled Cephalexin standard. The absence of signals for the deuterated positions in the ¹H NMR spectrum of Cephalexin-d5 or the enhanced signals in the ¹³C NMR spectrum for ¹³C-labeled Cephalexin will confirm the isotopic labeling.
-
Mandatory Visualization
Caption: Workflow for the synthesis of labeled Cephalexin.
Caption: Mechanism of action of Cephalexin.
References
- 1. jetir.org [jetir.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enzymatic production of cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the enzymatic synthesis of cephalexin at high substrate concentration in aqueous and organic media using statistical model [agris.fao.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Enzymatic biosynthesis of cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Ion Suppression with a-(Benzoylamino)benzeneacetamide-d10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression when using a-(Benzoylamino)benzeneacetamide-d10 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
Understanding Ion Suppression
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in an LC-MS ion source.[1][2] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[3][4] It is primarily caused by co-eluting matrix components that compete with the analyte for ionization.[1][2]
This compound is a stable isotope-labeled (SIL) internal standard. Due to its structural similarity to the parent compound, it co-elutes and experiences similar ion suppression effects, allowing for more accurate quantification of the target analyte.
Troubleshooting Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression in your LC-MS experiments.
Problem 1: Low or Inconsistent Analyte Signal
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Post-Column Infusion Analysis: To identify regions of ion suppression in your chromatogram, perform a post-column infusion experiment. Infuse a constant flow of the analyte and internal standard solution into the LC eluent path after the analytical column and before the mass spectrometer. A dip in the baseline signal when a blank matrix is injected indicates the retention times where ion suppression occurs.
-
Chromatographic Optimization: Adjust the chromatographic method to separate the analyte from the suppression zones.
-
Modify Gradient Profile: A shallower gradient can improve the separation of the analyte from interfering matrix components.
-
Change Stationary Phase: A column with a different selectivity may resolve the analyte from the suppressive agents.
-
-
Sample Preparation Enhancement: A more rigorous sample cleanup can significantly reduce matrix effects.
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing interfering salts, phospholipids, and other matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can be used to isolate the analyte of interest from the bulk of the sample matrix.
-
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4]
Problem 2: Poor Reproducibility and Accuracy
Possible Cause: Variable ion suppression across different samples or batches.
Troubleshooting Steps:
-
Consistent Use of this compound: Ensure that the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
-
Evaluate Sample Preparation Consistency: Inconsistent sample preparation can lead to variable matrix effects. Ensure that the sample preparation protocol is robust and followed precisely for all samples.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound preferred for mitigating ion suppression?
A1: Stable isotope-labeled internal standards have nearly identical physicochemical properties to the analyte. This means they co-elute from the LC column and are affected by ion suppression in the same way as the analyte. By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Q2: Can I use a different ionization technique to reduce ion suppression?
A2: Yes. Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI) because ionization occurs in the gas phase.[3] If your analyte is amenable to APCI, this can be a viable strategy.
Q3: How can I quantify the extent of ion suppression in my method?
A3: The matrix factor (MF) can be calculated to quantify the degree of ion suppression or enhancement. This is typically done by comparing the peak area of an analyte spiked into a post-extraction blank sample matrix to the peak area of the analyte in a pure solvent.
Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent)
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Quantitative Data on Ion Suppression Mitigation
The effectiveness of different sample preparation techniques in reducing ion suppression can vary depending on the analyte and matrix. The following table summarizes typical recovery and matrix effect data for different extraction methods.
| Sample Preparation Technique | Analyte Recovery | Reduction in Ion Suppression |
| Protein Precipitation (PPT) | High (>90%) | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Moderate to High (70-95%) | Moderate to High |
| Solid-Phase Extraction (SPE) | High (>90%) | High |
Note: This data is generalized. Actual results will depend on the specific analyte, matrix, and optimized protocol.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify the retention time windows where ion suppression occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
T-union
-
Solution of this compound and the analyte of interest in mobile phase
-
Prepared blank matrix extract
Procedure:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a T-union.
-
Connect a syringe pump delivering a constant flow (e.g., 10 µL/min) of the analyte/internal standard solution to the second port of the T-union.
-
Connect the third port of the T-union to the mass spectrometer's ion source.
-
Begin acquiring data in MRM or SIM mode for the analyte and internal standard.
-
Once a stable baseline is achieved, inject a blank matrix extract.
-
Monitor the signal for any dips, which indicate regions of ion suppression.
Protocol 2: Evaluating Matrix Factor
Objective: To quantify the degree of ion suppression.
Materials:
-
LC-MS system
-
Solution of this compound and the analyte of interest in a pure solvent (e.g., methanol or mobile phase).
-
Blank matrix that has undergone the full sample preparation procedure.
Procedure:
-
Prepare two sets of samples:
-
Set A (Solvent): Spike the analyte and internal standard into the pure solvent at a known concentration.
-
Set B (Matrix): Spike the analyte and internal standard at the same concentration into the post-extracted blank matrix.
-
-
Inject and analyze both sets of samples using the LC-MS method.
-
Calculate the Matrix Factor using the formula provided in the FAQ section.
Visualizations
Caption: A troubleshooting workflow for addressing low or inconsistent analyte signals due to ion suppression.
Caption: The principle of using a stable isotope-labeled internal standard to correct for ion suppression.
References
addressing deuterium back-exchange for a-(Benzoylamino)benzeneacetamide-d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing deuterium back-exchange for α-(Benzoylamino)benzeneacetamide-d10.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for α-(Benzoylamino)benzeneacetamide-d10?
A1: Deuterium back-exchange is an unintentional chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents (e.g., water, methanol).[1] For α-(Benzoylamino)benzeneacetamide-d10, which is often used as an internal standard in quantitative analyses like LC-MS, back-exchange can compromise the integrity of the standard.[] This can lead to inaccurate and unreliable measurements due to a shift in the mass-to-charge ratio of the standard.[3]
Q2: Where are the deuterium atoms located on α-(Benzoylamino)benzeneacetamide-d10 and how stable are they?
A2: The molecular formula for the deuterated compound is C15H4D10N2O2. Based on the structure of α-(Benzoylamino)benzeneacetamide, the ten deuterium atoms are located on the two benzene rings. Deuterium atoms on aromatic rings are generally stable and less prone to back-exchange compared to those on heteroatoms (like nitrogen or oxygen) or activated carbon atoms.[4][5] However, even aromatic deuterium can exchange under certain conditions, such as in the presence of strong acids or catalysts.[6][7]
Q3: Can the amide and α-carbon hydrogens in α-(Benzoylamino)benzeneacetamide-d10 also exchange with deuterium?
A3: While the d10 designation for this specific product indicates deuteration on the aromatic rings, it is important to be aware that hydrogens at other positions in the molecule can be labile. The hydrogen atom on the amide nitrogen is highly susceptible to exchange with protons from the solvent.[8][9][10] The hydrogen on the α-carbon (the carbon adjacent to the acetamide carbonyl group) can also exchange, particularly under acidic or basic conditions through enolization.[11][12][13] When working with this compound, it is crucial to control experimental conditions to prevent unintended exchange at these positions as well.
Q4: What are the primary factors that promote deuterium back-exchange?
A4: The main factors that influence the rate of deuterium back-exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of labile deuterons.[14]
-
Temperature: Higher temperatures increase the rate of exchange reactions.[15]
-
Solvent: Protic solvents like water and methanol are the primary source of protons for back-exchange.[1]
-
Exposure Time: The longer the compound is in contact with a protic solvent, the greater the extent of back-exchange.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected decrease in the mass of the deuterated standard in MS analysis. | Deuterium back-exchange is occurring. | Review your sample preparation and analysis workflow. Ensure you are following best practices to minimize back-exchange as outlined in the protocols below. |
| The pH of your sample or mobile phase is not optimal. | Adjust the pH to a range where exchange is minimized. For many compounds, a slightly acidic pH (around 2.5-4) can be beneficial.[15] | |
| The temperature of your samples or column is too high. | Maintain low temperatures (2-8 °C) during sample storage and analysis. Use a cooled autosampler and column compartment if available. | |
| High variability in the analyte/internal standard ratio across injections. | Inconsistent back-exchange between samples. | Standardize all sample preparation steps, including incubation times and temperatures. Ensure consistent pH across all samples and standards. |
| Use of inappropriate solvents for sample reconstitution. | If possible, reconstitute samples in a solvent with a low protic content (e.g., high percentage of acetonitrile) immediately before injection. | |
| Appearance of a peak corresponding to the non-deuterated analog. | Significant back-exchange has occurred, leading to the formation of the d0 compound. | Re-evaluate your entire workflow for sources of protons and conditions that promote exchange. Consider preparing fresh standards and samples. |
Quantitative Data on Back-Exchange
The rate of deuterium back-exchange is highly dependent on the specific molecular environment and experimental conditions. The following tables provide a general overview of the expected stability of deuterium labels on different functional groups relevant to α-(Benzoylamino)benzeneacetamide under typical analytical conditions.
Table 1: Relative Stability of Deuterium Labels
| Position of Deuterium | Relative Stability | Conditions Promoting Exchange |
| Aromatic Ring (C-D) | High | Strong acids, metal catalysts, high temperatures.[4][6] |
| Amide (N-D) | Low | Protic solvents (water, methanol), acidic or basic pH.[8][10] |
| α-Carbon (C-D) | Moderate | Acidic or basic conditions (enolization), high temperatures.[11][16] |
Table 2: Influence of pH and Temperature on Back-Exchange Rate
| Condition | Effect on Back-Exchange Rate |
| pH | |
| Acidic (pH < 4) | Can catalyze exchange at the α-carbon and amide positions.[11] |
| Neutral (pH ~7) | Generally slower exchange for α-carbon, but amide exchange can still occur. |
| Basic (pH > 8) | Significantly increases the rate of exchange at the α-carbon and amide positions.[16] |
| Temperature | |
| Low (2-8 °C) | Significantly slows down the rate of back-exchange.[15] |
| Ambient (~25 °C) | Moderate rate of back-exchange for labile positions. |
| High (>40 °C) | Dramatically increases the rate of back-exchange. |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for LC-MS Analysis
This protocol is designed to minimize deuterium back-exchange during sample preparation.
-
Reagent Preparation:
-
Prepare all aqueous solutions and mobile phases using HPLC-grade water and solvents.
-
If possible, use deuterated solvents (e.g., D₂O, acetonitrile-d3) for stock solutions of the internal standard.
-
-
Sample Handling:
-
Perform all sample preparation steps on ice or in a cooled environment (2-8 °C).
-
Minimize the time the sample is in an aqueous environment.
-
-
Sample Reconstitution:
-
After any evaporation steps, reconstitute the sample in a solvent with a high percentage of organic solvent (e.g., 90% acetonitrile/10% water) immediately before injection.
-
Avoid storing reconstituted samples for extended periods, especially at room temperature.
-
-
pH Control:
-
If the analytical method allows, acidify the final sample solution and the mobile phase to a pH of 2.5-4 with an appropriate acid (e.g., formic acid) to minimize exchange at the α-carbon and amide positions.[15]
-
Protocol 2: Storage of α-(Benzoylamino)benzeneacetamide-d10
Proper storage is critical to maintaining the isotopic integrity of the standard.
-
Solid Form:
-
Store the solid compound in a tightly sealed container at the recommended temperature (typically 2-8 °C or frozen).
-
Protect from moisture by storing in a desiccator or under an inert atmosphere.[15]
-
-
Stock Solutions:
-
Prepare stock solutions in aprotic or deuterated solvents (e.g., acetonitrile, DMSO, methanol-d4).
-
Store stock solutions at low temperatures (-20 °C or -80 °C) in tightly sealed vials to prevent solvent evaporation and moisture ingress.
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single use.
-
Visualizations
Caption: Mechanisms of deuterium back-exchange for amide and α-carbon positions.
Caption: Recommended workflow to minimize deuterium back-exchange.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. benchchem.com [benchchem.com]
- 16. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
improving peak shape for a-(Benzoylamino)benzeneacetamide-d10 in HPLC
Welcome to the technical support center for the HPLC analysis of a-(Benzoylamino)benzeneacetamide-d10. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods and achieve ideal peak shapes for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
A1: this compound (CAS No: 1246814-47-0) is a deuterated stable isotope-labeled internal standard.[1] A symmetrical, sharp, and well-resolved chromatographic peak is crucial for accurate and reproducible quantification in HPLC analysis.[2][3] Poor peak shape, such as tailing or broadening, can compromise resolution, affect integration accuracy, and lead to unreliable results.[3][4]
Q2: What are the most common peak shape problems encountered with this compound?
A2: Due to its chemical structure, which includes amine and amide functional groups, this compound is susceptible to peak tailing.[5][6] This is the most common issue, often caused by secondary interactions with the stationary phase.[3] Other potential problems include peak broadening and splitting.[2][7]
Q3: How does the mobile phase pH affect the peak shape of this analyte?
A3: The mobile phase pH is a critical factor.[8][9] The analyte contains basic functional groups that can interact with acidic residual silanol groups on the surface of silica-based columns, causing peak tailing.[5] Adjusting the pH can suppress these interactions. Operating at a low pH (e.g., 2-3) protonates the silanol groups, minimizing their ability to interact with the basic analyte and thus improving peak symmetry.[10] It is recommended to work at a pH that is at least two units away from the analyte's pKa.[11]
Q4: Can the choice of HPLC column impact the analysis?
A4: Absolutely. Using a modern, high-purity, end-capped column significantly reduces the number of available silanol groups, which helps to minimize peak tailing.[2][12] For particularly challenging separations involving basic compounds, specialty columns such as those with a polar-embedded phase or a charged surface can offer better performance.[10]
Troubleshooting Guide: Improving Peak Shape
This guide addresses specific peak shape issues in a question-and-answer format.
Q: My peak for this compound is tailing significantly. What should I do?
A: Peak tailing is a common problem for basic compounds and is often caused by secondary interactions, column overload, or system issues.[2] Follow these steps to diagnose and resolve the issue:
-
Optimize Mobile Phase pH: The most likely cause is the interaction between your basic analyte and acidic silanol groups on the column packing.[5]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase.[6]
-
Use a Mobile Phase Modifier: A small amount of a competing base can mask the active silanol sites.
-
Solution: Consider adding a silanol suppressor like 0.1% triethylamine (TEA) to the mobile phase, but be mindful of its potential to suppress ionization in MS applications.[10]
-
-
Evaluate Your Column: An old or contaminated column can lead to poor peak shape.[10]
Q: The peak is broad, not sharp. How can I improve it?
A: Peak broadening can result from column degradation, issues with the mobile phase, or extra-column effects.[2]
-
Assess Column Health: The column may be deteriorating or contaminated.
-
Check Mobile Phase and Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause broadening.[14]
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[14] If you must use a stronger solvent for solubility, keep the injection volume as small as possible. Also, ensure you are using high-purity, HPLC-grade solvents for your mobile phase.
-
-
Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can lead to peak broadening.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length as short as possible.
-
Q: I am seeing split peaks for a single analyte. What is the cause?
A: Split peaks often indicate a problem at the column inlet or an issue with sample dissolution/injection.[15]
-
Column Inlet Problems: A partially blocked inlet frit or a void in the packing material can distort the flow path.[15]
-
Injection Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause the analyte to spread improperly at the column head.[15]
-
Solution: Prepare your sample in a solvent that is weaker than or equal in strength to the mobile phase.[14]
-
-
Incomplete Sample Dissolution: If the analyte is not fully dissolved, it can lead to split peaks.
-
Solution: Ensure your sample is fully dissolved before injection. Gentle vortexing or sonication may help. Filter all samples through a 0.22 µm or 0.45 µm filter before analysis.[2]
-
Summary of Troubleshooting Solutions
| Problem | Potential Cause | Primary Solution | Secondary Actions |
| Peak Tailing | Secondary interactions with silanol groups | Adjust mobile phase pH to 2-3 with 0.1% formic acid or TFA.[10][11] | Use a highly end-capped column or a polar-embedded phase column.[5][10] |
| Column overload | Dilute the sample or reduce injection volume.[2][6] | Use a column with a higher loading capacity.[2] | |
| Peak Broadening | Column deterioration or contamination | Replace the column or use a guard column.[2] | Flush the column with a strong solvent.[2] |
| Sample solvent/mobile phase mismatch | Dissolve the sample in the mobile phase.[14] | Reduce injection volume if a stronger solvent must be used. | |
| Split Peaks | Blocked column inlet or void | Backflush the column; replace if the problem persists.[15] | Use in-line filters and guard columns. |
| Injection solvent incompatibility | Prepare the sample in a solvent weaker than the mobile phase.[14] | Ensure the sample is fully dissolved and filtered.[15] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with pH Modification
This protocol describes the preparation of a typical reversed-phase mobile phase with pH control to minimize peak tailing.
-
Solvent Selection: Use HPLC-grade acetonitrile (ACN) and purified water (e.g., Milli-Q or equivalent).
-
Aqueous Phase Preparation:
-
Measure 1000 mL of purified water into a clean glass bottle.
-
Using a micropipette, add 1.0 mL of formic acid to the water to create a 0.1% formic acid solution. This will typically bring the pH to approximately 2.7.
-
Mix thoroughly.
-
-
Degassing: Degas both the aqueous mobile phase and the organic mobile phase (acetonitrile) for 10-15 minutes using an ultrasonic bath or an in-line degasser to prevent air bubbles in the system.[11]
-
System Setup: Place the solvent lines into the respective mobile phase bottles and purge the HPLC pumps to ensure all lines are filled with the new mobile phase.
-
Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved before injecting any samples.[7]
Protocol 2: Sample Preparation and Dilution
This protocol ensures the sample is prepared correctly to avoid issues from high concentration or solvent incompatibility.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solution:
-
Determine the appropriate concentration range for your analysis. If you are experiencing peak tailing or fronting, it may be due to column overload.[6]
-
Prepare a series of dilutions from your stock solution using the mobile phase as the diluent. For example, create working standards at 10 µg/mL, 1 µg/mL, and 0.1 µg/mL.
-
-
Filtration: Filter all final sample solutions through a 0.22 µm syringe filter into an HPLC vial to remove any particulates that could block the column frit.[2]
-
Injection: Start by injecting the lowest concentration standard to check the peak shape. If the shape is good, proceed to higher concentrations. If tailing appears as concentration increases, you have identified a column overload issue.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for common HPLC peak shape problems.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mastelf.com [mastelf.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. waters.com [waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. uhplcs.com [uhplcs.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. moravek.com [moravek.com]
- 14. bvchroma.com [bvchroma.com]
- 15. silicycle.com [silicycle.com]
Technical Support Center: a-(Benzoylamino)benzeneacetamide-d10 Matrix Effect Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effect issues encountered during the use of a-(Benzoylamino)benzeneacetamide-d10 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This interference can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects are a significant concern as they can negatively impact the accuracy, precision, and sensitivity of an analytical method. Common sources of matrix effects in biological samples include salts, lipids, and proteins.
Q2: How is this compound, as a deuterated internal standard, intended to correct for matrix effects?
A2: Deuterated internal standards (d-IS), like this compound, are considered the gold standard for compensating for matrix effects in quantitative LC-MS/MS assays. Because they are chemically almost identical to the non-deuterated analyte, they are expected to co-elute and experience similar ionization suppression or enhancement. By adding a known amount of the d-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.
Q3: Why might I still observe inaccurate or imprecise results when using this compound as an internal standard?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. The most common reason for this is the occurrence of differential matrix effects, where the analyte and the deuterated internal standard are affected differently by the matrix. This can be caused by a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect," which can alter the retention time of the deuterated standard. If the analyte and internal standard do not co-elute perfectly, they may be exposed to different matrix components as they enter the mass spectrometer, leading to varied ion suppression or enhancement.
Q4: What are the ideal characteristics of a deuterated internal standard like this compound?
A4: For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. It is recommended to have a chemical purity of >99% and an isotopic enrichment of ≥98%. The number of deuterium atoms is also important; typically 2 to 10 deuterium atoms are sufficient to resolve the mass-to-charge ratio (m/z) from the natural isotopic distribution of the analyte. Furthermore, the deuterium labels should be on chemically stable positions of the molecule to prevent exchange with hydrogen atoms.
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
This is often characterized by high variability in the analyte/internal standard response ratio across replicate injections or different samples.
Initial Checks:
-
Verify Co-elution: The most critical step is to confirm that a-(Benzoylamino)benzeneacetamide (the analyte) and this compound (the internal standard) are co-eluting.
-
Action: Inject a mixed solution of the analyte and the deuterated internal standard. Overlay their chromatograms to ensure their retention times are identical.
-
If Separation is Observed: This is likely due to the deuterium isotope effect.
-
Solution 1: Modify chromatographic conditions (e.g., adjust the gradient, temperature, or mobile phase composition) to achieve co-elution.
-
Solution 2: If chromatographic adjustments are insufficient, consider using a column with lower resolution to ensure the peaks overlap completely.
-
-
-
Assess Isotopic Purity: Ensure that the deuterated internal standard is not contributing significantly to the analyte signal.
-
Action: Inject a high concentration of the this compound solution and monitor the mass transition of the unlabeled analyte.
-
Interpretation: A significant peak at the analyte's transition indicates isotopic impurity, which can lead to an overestimation of the analyte's concentration.
-
Advanced Troubleshooting:
-
Improve Sample Preparation: Enhance the cleanup of your samples to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibration curve accurately reflects the matrix effects.
Issue 2: Unexpectedly Low or Absent Signal for Analyte or Internal Standard
This is often a direct result of significant ion suppression.
Troubleshooting Steps:
-
Identify Regions of Ion Suppression:
-
Action: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section. This will help visualize at which retention times ion suppression is most severe.
-
Interpretation: If your analyte and internal standard elute in a region with a significant dip in the baseline signal, ion suppression is the likely cause of the low signal.
-
-
Optimize Chromatography:
-
Action: Adjust the chromatographic method to move the elution of your analyte and internal standard to a region with minimal ion suppression. This might involve changing the gradient, mobile phase, or even the stationary phase of the column.
-
-
Enhance Sample Cleanup:
-
Action: Implement more rigorous sample preparation techniques (e.g., SPE, LLE) to remove the specific matrix components causing the ion suppression.
-
Data Presentation
Table 1: Troubleshooting Summary for Poor Precision and Accuracy
| Potential Cause | Recommended Action | Expected Outcome |
| Chromatographic Separation | Overlay chromatograms of analyte and IS. Modify LC gradient, temperature, or mobile phase. | Achieve co-elution of analyte and IS. |
| Isotopic Impurity | Analyze a high concentration of the IS and monitor the analyte's mass transition. | Minimal signal contribution from the IS to the analyte channel. |
| High Matrix Interference | Improve sample cleanup (SPE, LLE). Dilute the sample. | Reduced variability in analyte/IS ratio. |
| Inappropriate Calibration | Prepare calibrators in a matrix matching the samples. | Calibration curve accurately reflects matrix effects. |
Table 2: Quantitative Evaluation of Matrix Effects
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak response in presence of matrix) / (Peak response in absence of matrix) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| Internal Standard Normalized MF | (MF of analyte) / (MF of internal standard) | A value close to 1 indicates effective compensation by the IS. |
| Recovery | (Peak response of pre-extraction spike) / (Peak response of post-extraction spike) | Indicates the efficiency of the extraction process. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.
Methodology:
-
Setup: Use a T-junction to introduce a constant flow of a solution containing both a-(Benzoylamino)benzeneacetamide and this compound into the LC flow path after the analytical column but before the mass spectrometer.
-
Infusion: Infuse the solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Analysis: Inject a blank, extracted matrix sample onto the LC-MS/MS system.
-
Data Review: Monitor the signal of the analyte and internal standard. A stable baseline will be observed when no sample is eluting. Dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement.
-
Comparison: Compare the retention time of your analyte with the regions of suppression or enhancement to determine if matrix effects are a likely issue.
Protocol 2: Quantitative Evaluation of Matrix Effects
Objective: To quantitatively measure the extent of matrix effects and the effectiveness of the internal standard.
Methodology:
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of the analyte and internal standard at various concentrations in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank
optimizing mass spectrometry parameters for a-(Benzoylamino)benzeneacetamide-d10
Welcome to the technical support center for the mass spectrometry analysis of a-(Benzoylamino)benzeneacetamide-d10. This guide provides troubleshooting tips and frequently asked questions to help you optimize your experimental parameters and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: The exact mass of this compound (C₁₅H₄D₁₀N₂O₂) is approximately 266.18 g/mol . In positive ion mode Electrospray Ionization (ESI+), you would typically look for the protonated molecule [M+H]⁺ at m/z 267.19. Other common adducts to consider, especially with certain mobile phases, include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. Product ions for fragmentation (MS/MS) would depend on the collision energy, but common losses would involve the benzoyl group or the acetamide group.
Q2: Which ionization mode, ESI or APCI, is more suitable for this compound?
A2: Electrospray Ionization (ESI) is generally the preferred method for polar compounds like this compound, which contains amide functionalities capable of accepting a proton. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds or when ESI yields a poor response, but ESI is the recommended starting point.
Q3: How can I improve the signal intensity of my analyte?
A3: To improve signal intensity, consider the following:
-
Mobile Phase Optimization: Ensure your mobile phase composition is compatible with ESI. The addition of a small amount of volatile acid (e.g., 0.1% formic acid) can promote protonation and enhance signal in positive ion mode.
-
Source Parameter Tuning: Systematically optimize key ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas).
-
Sample Concentration: If the signal is consistently low, you may need to increase the concentration of your sample, if possible.
-
MS Parameter Optimization: Fine-tune the fragmentor voltage (or equivalent parameter) and collision energy (for MS/MS) to maximize the signal of the desired precursor and product ions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Incorrect ionization mode. 2. Suboptimal source parameters (e.g., capillary voltage, gas flow, temperature). 3. Inappropriate mobile phase pH for protonation. 4. Analyte degradation or instability. 5. Clogged or dirty MS source. | 1. Switch to ESI positive ion mode as a starting point. 2. Perform a systematic optimization of all source parameters. 3. Add 0.1% formic acid to the mobile phase to lower the pH. 4. Prepare fresh samples and standards. 5. Clean the MS source according to the manufacturer's instructions. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Electrical noise in the laboratory. 3. Improperly set MS parameters. | 1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Ensure proper grounding of the instrument. 3. Check and optimize parameters like nebulizer gas flow. |
| Poor Peak Shape in Chromatography | 1. Incompatible mobile phase with the stationary phase. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. Ensure the organic/aqueous ratio and pH of the mobile phase are suitable for your column. 2. Dilute the sample. 3. Add a competing agent to the mobile phase or switch to a different column chemistry. |
| Unstable Signal/Spray | 1. Clogged ESI needle. 2. Inconsistent solvent delivery from the LC pump. 3. Air bubbles in the system. | 1. Clean or replace the ESI needle. 2. Check the LC pump for pressure fluctuations and perform maintenance if needed. 3. Degas the mobile phase and purge the LC system. |
Experimental Protocols
Protocol 1: Optimization of MS Source Parameters
This protocol describes a general procedure for optimizing the ESI source parameters for this compound using flow injection analysis (FIA).
-
Prepare the Analyte Solution: Prepare a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up Flow Injection Analysis (FIA): Infuse the analyte solution directly into the mass spectrometer at a constant flow rate (e.g., 100-200 µL/min) without an LC column.
-
Initial MS Settings: Set the mass spectrometer to scan for the expected protonated molecule [M+H]⁺ (m/z 267.19) in positive ESI mode.
-
Systematic Parameter Adjustment: While monitoring the signal intensity of the target ion, adjust the following parameters one at a time to find the optimal value that maximizes the signal:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
Fragmentor/Nozzle Voltage
-
-
Record Optimal Parameters: Once the highest stable signal is achieved, record the optimized parameters.
Protocol 2: MS/MS Fragmentation Optimization
This protocol is for optimizing the collision energy to achieve efficient fragmentation for Multiple Reaction Monitoring (MRM) experiments.
-
Prerequisites: Use the optimized source parameters from Protocol 1.
-
Select Precursor Ion: In your MS method, select the protonated molecule [M+H]⁺ (m/z 267.19) as the precursor ion for fragmentation.
-
Perform Product Ion Scan: Infuse the analyte solution and perform a product ion scan to identify the major fragment ions.
-
Optimize Collision Energy (CE):
-
Select the most intense and stable product ions for monitoring.
-
Create an experiment where you ramp the collision energy over a range (e.g., 5-40 eV).
-
Monitor the intensity of the chosen product ions as a function of the CE.
-
The optimal CE is the value that produces the highest intensity for the desired product ion.
-
-
Finalize MRM Transitions: Select the precursor-product ion pairs with the optimized collision energies for your final quantitative method.
Quantitative Data Summary
The following table presents a hypothetical but realistic set of optimized mass spectrometry parameters for this compound. These values should be used as a starting point and further optimized on your specific instrument.
| Parameter | Optimized Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Nebulizer Gas Pressure | 45 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 325 °C |
| Fragmentor Voltage | 130 V |
| Precursor Ion (Q1) | m/z 267.2 |
| Product Ion (Q3) | m/z 105.1 |
| Collision Energy (CE) | 20 eV |
Diagrams
Caption: Workflow for MS parameter optimization.
a-(Benzoylamino)benzeneacetamide-d10 stability in different biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of a-(Benzoylamino)benzeneacetamide-d10 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS). It is primarily used in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the non-labeled analyte, a-(Benzoylamino)benzeneacetamide. It is also used as an intermediate in the synthesis of other labeled compounds, such as deuterated Cephalexin.
Q2: What are the main factors that can affect the stability of this compound in biological matrices?
A2: The stability of this compound in biological matrices like plasma, whole blood, and urine can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.
-
pH: The amide bonds in the molecule are susceptible to hydrolysis under strongly acidic or basic conditions.[1][2]
-
Enzymatic Degradation: Esterases and amidases present in biological matrices can potentially metabolize the compound.
-
Light Exposure: Aromatic compounds can be susceptible to photolytic degradation.[3]
-
H/D Back-Exchange: The deuterium labels on the benzene rings are generally stable; however, prolonged exposure to protic solvents or extreme pH conditions could potentially lead to back-exchange with hydrogen atoms.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: To ensure the stability of the analyte, biological samples should be stored at low temperatures. Long-term storage at -80°C is highly recommended. For short-term storage, -20°C is acceptable. Repeated freeze-thaw cycles should be minimized as they can impact the stability of analytes in plasma.[4]
Q4: How can I minimize the risk of H/D back-exchange?
A4: While the deuterium atoms on the aromatic rings are relatively stable, it is good practice to minimize exposure to conditions that could facilitate exchange. Use aprotic solvents for stock solutions and during sample preparation whenever possible. Avoid prolonged exposure to highly acidic or basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of analyte during sample storage. | Degradation due to improper storage temperature. | Store samples at -80°C for long-term stability. For short-term storage (bench-top), keep samples on ice or at 4°C. |
| Enzymatic degradation. | Process samples promptly after collection. Consider the use of enzyme inhibitors if significant degradation is observed. | |
| Hydrolysis. | Ensure the pH of the sample is maintained within a neutral range (pH 6-8) if possible. | |
| Inconsistent internal standard response between samples. | Variable degradation across samples. | Ensure uniform handling and storage conditions for all samples. |
| Matrix effects in the analytical method. | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix interference. | |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. |
| Contamination. | Ensure all solvents and reagents are of high purity and that labware is clean. | |
| Shift in isotopic profile (lower m/z ions observed). | H/D back-exchange. | Prepare stock solutions in aprotic solvents. Minimize sample exposure to protic solvents and extreme pH. |
Summary of Stability Data (Guidance)
| Stability Type | Matrix | Condition | Guideline for Stability (Recovery %) | Citation |
| Freeze-Thaw | Plasma, Serum, Urine | 3 cycles (-20°C to Room Temp) | >85% | [5][6] |
| Bench-Top | Plasma, Serum, Urine | Room Temperature (4 hours) | >90% | [7] |
| Short-Term | Plasma, Serum, Urine | 4°C (24 hours) | >95% | [8][9] |
| Long-Term | Plasma, Serum, Urine | -20°C (1 month) | >90% | [10][11] |
| Long-Term | Plasma, Serum, Urine | -80°C (≥ 3 months) | >95% | [8][12] |
| Photostability | In Solution (e.g., Methanol) | UV/Visible Light Exposure | Potential for degradation. Protect from light. | [3] |
Disclaimer: The data in this table are estimates for guidance purposes only. It is crucial to perform compound-specific stability testing under your laboratory's experimental conditions.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a fresh pool of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked matrix into four sets of aliquots.
-
Cycle 0: Analyze one set of aliquots immediately (this serves as the baseline).
-
Freeze the remaining three sets of aliquots at -20°C or -80°C for at least 12 hours.
-
Cycle 1: Thaw one set of frozen aliquots completely at room temperature. Once thawed, refreeze them at the same temperature.
-
Cycle 2 & 3: Repeat the thaw-refreeze process for the remaining two sets, subjecting one to a total of two cycles and the other to three cycles.
-
After the final cycle for each set, analyze the samples by a validated bioanalytical method.
-
Calculate the mean concentration and percentage recovery for each cycle relative to the baseline (Cycle 0). The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.[5]
Protocol 2: Bench-Top (Short-Term) Stability Assessment
Objective: To determine the stability of this compound in a biological matrix at room temperature for a duration equivalent to the sample handling and processing time.
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked matrix into multiple sets.
-
Analyze one set of aliquots immediately (T=0).
-
Keep the remaining aliquots on the bench at room temperature.
-
Analyze subsequent sets at various time points (e.g., 2, 4, 8, and 24 hours).
-
Calculate the percentage of the initial concentration remaining at each time point. The analyte is considered stable if the deviation from the T=0 concentration is within ±15%.[7]
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Prepare solutions of this compound in appropriate solvents.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample or solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution to a calibrated light source (e.g., UV and fluorescent light) for a defined period. A dark control sample should be stored under the same conditions but protected from light.
-
Analyze all stressed samples and a non-stressed control sample using a suitable stability-indicating method (e.g., LC-MS/MS).
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Visualizations
Caption: Stability testing workflow for this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural elucidation of amino amide-type local anesthetic drugs and their main metabolites in urine by LC-MS after derivatization and its application for differentiation between positional isomers of prilocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 7. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standard solution integrity - Chromatography Forum [chromforum.org]
- 12. tandfonline.com [tandfonline.com]
preventing contamination in a-(Benzoylamino)benzeneacetamide-d10 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, identifying, and resolving contamination issues in a-(Benzoylamino)benzeneacetamide-d10 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a deuterated form of N-(α-Carbamoylbenzyl)benzamide. The "-d10" indicates that ten hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of its non-deuterated counterpart. It can also be used as an intermediate in the synthesis of other isotopically labeled compounds.
Q2: What are the primary sources of contamination in this compound stock solutions?
A2: Contamination in stock solutions can arise from several sources:
-
Chemical Contamination: This includes impurities from the synthesis of the compound, degradation products, or cross-contamination from other chemicals in the lab. In deuterated compounds, incompletely deuterated molecules can also be considered impurities.
-
Microbial Contamination: Bacteria or fungi can grow in solutions, particularly those prepared in aqueous buffers, if not handled under sterile conditions.
-
Particulate Contamination: Dust, fibers from clothing, or particles from glassware can be introduced into the solution.
-
Solvent-Related Impurities: The solvent used to prepare the stock solution may contain impurities or degrade over time.
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored in a cool, dry, and dark place. A tightly sealed container is crucial to protect it from atmospheric moisture, which can promote hydrolysis. Storing under an inert atmosphere, such as argon or nitrogen, can further prevent degradation.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure as a secondary aromatic amide, this compound is susceptible to the following degradation pathways:
-
Hydrolysis: The amide bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to yield benzoic acid-d5 and a-(amino)benzeneacetamide-d5.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic amides, potentially leading to photo-Fries rearrangement or other complex reactions.
-
Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures (typically above 160°C, though this can vary) can cause decomposition.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered with this compound stock solutions.
Issue 1: Unexpected Peaks in Chromatographic Analysis
Symptoms:
-
Appearance of extra peaks in HPLC or LC-MS chromatograms that are not present in the certificate of analysis.
-
A decrease in the peak area of the main compound over time.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degradation of the Compound | The most likely degradation products are benzoic acid-d5 and a-(amino)benzeneacetamide-d5 due to hydrolysis. To confirm, analyze the stock solution using LC-MS to identify the mass of the unexpected peaks. Prepare fresh stock solutions and store them under recommended conditions (cool, dry, dark). |
| Solvent Impurities | Run a blank analysis of the solvent used to prepare the stock solution to check for impurities. Use high-purity, HPLC, or LC-MS grade solvents. |
| Cross-Contamination | Ensure all glassware and equipment are thoroughly cleaned before use. Avoid using the same pipette tips or glassware for different compounds without proper cleaning. |
| Incomplete Deuteration | The presence of partially deuterated or non-deuterated forms of the compound can appear as separate peaks in high-resolution mass spectrometry. This is an intrinsic property of the material and should be noted from the certificate of analysis. |
Issue 2: Inconsistent or Inaccurate Quantitative Results
Symptoms:
-
Poor reproducibility of measurements between different aliquots of the same stock solution.
-
Calculated concentrations are consistently lower or higher than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inaccurate Initial Weighing | Use a calibrated analytical balance and ensure it is in a draft-free environment. Weigh an appropriate amount of the solid to minimize weighing errors. |
| Improper Dissolution | Ensure the compound is completely dissolved in the solvent. Use sonication or gentle vortexing if necessary. Visually inspect the solution for any undissolved particles. |
| Adsorption to Container Surfaces | The compound may adsorb to the walls of glass or plastic containers, especially at low concentrations. Using silanized glassware or polypropylene tubes can minimize this effect. |
| Evaporation of Solvent | Keep stock solution vials tightly sealed when not in use. For long-term storage, consider using vials with PTFE-lined caps. |
| Degradation After Preparation | Perform a stability study on the stock solution under your typical storage and experimental conditions to determine its shelf life. |
Issue 3: Visible Changes in the Stock Solution
Symptoms:
-
The solution appears cloudy or contains visible particles.
-
The color of the solution changes over time.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Microbial Growth | If the solution was prepared in a non-sterile aqueous buffer, microbial contamination is possible. Filter the solution through a 0.22 µm sterile filter. For future preparations, use sterile techniques and consider adding a bacteriostatic agent if compatible with your analysis. |
| Precipitation of the Compound | The compound may have precipitated out of solution due to a change in temperature or if the concentration exceeds its solubility in the chosen solvent. Gently warm the solution and sonicate to redissolve. If precipitation persists, a lower concentration or a different solvent may be necessary. |
| Chemical Degradation | The formation of colored degradation products can cause a change in the solution's appearance. Identify the degradation products using analytical techniques like LC-MS. Prepare a fresh stock solution. |
| Particulate Contamination | Filter the solution through an appropriate syringe filter (e.g., 0.45 µm PTFE) to remove particulate matter. Ensure a clean working environment when preparing solutions. |
Experimental Protocols
Protocol 1: Preparation of a Primary Stock Solution (1 mg/mL)
Materials:
-
This compound (solid)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
High-purity solvent (e.g., LC-MS grade methanol, acetonitrile, or DMSO)
-
Spatula
-
Weighing paper or boat
-
Pipettes and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of the solid compound.
-
Weigh the compound: Accurately weigh the calculated mass of this compound using a calibrated analytical balance. Record the exact weight.
-
Transfer to volumetric flask: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Initial Dissolution: Add a small amount of the chosen solvent (e.g., 5-7 mL) to the volumetric flask.
-
Dissolve the solid: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution.
-
Dilute to volume: Once the solid is completely dissolved, add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Homogenize the solution: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clean, labeled, and tightly sealed amber glass vial for storage at the recommended temperature.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or LC-MS system
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize a sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a vial of the stock solution to a controlled light source in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., LC-MS) to identify and quantify any degradation products.
Visualizations
Caption: Workflow for preventing contamination in stock solutions.
Caption: Logical troubleshooting flow for stock solution issues.
calibration curve issues with a-(Benzoylamino)benzeneacetamide-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a-(Benzoylamino)benzeneacetamide-d10 as an internal standard in their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My calibration curve for the target analyte is non-linear, particularly at the lower concentrations. What is the likely cause and how can I fix it?
A1: Non-linearity at the low end of a calibration curve when using a deuterated internal standard like this compound is often due to the presence of the non-deuterated analyte as an impurity in the internal standard stock solution.[1] This impurity contributes to the overall analyte signal, leading to a positive bias at lower concentrations.
Troubleshooting Steps:
-
Verify Internal Standard Purity: Consult the Certificate of Analysis (CoA) provided by the supplier for information on the chemical and isotopic purity of your this compound lot.[2] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[2]
-
Analyze Internal Standard Alone: Prepare a "blank" sample spiked only with the this compound at the concentration used in your assay. Analyze this sample to check for any signal at the mass transition of the non-deuterated analyte.[2]
-
Quantify and Correct for Isotopic Contribution: If a significant analyte signal is detected in the internal standard-only sample, you can quantify this contribution and subtract it from your calibration standards and unknown samples.[2] Alternatively, the calibration curve can be mathematically corrected for this bias.
-
Source a Higher Purity Standard: If the isotopic contribution is too high and impacts assay accuracy, consider obtaining a new lot or sourcing this compound with a higher isotopic purity from a reputable supplier.
Q2: I'm observing a decreasing signal for this compound and a corresponding increase in my analyte signal over the course of an analytical run. What could be happening?
A2: This pattern strongly suggests that your deuterated internal standard is undergoing hydrogen-deuterium (H/D) back-exchange.[1] In this process, deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent (e.g., water in the mobile phase or sample matrix).[1]
Troubleshooting Steps:
-
Perform a Deuterium Back-Exchange Stability Test: This experiment is crucial to confirm if H/D back-exchange is occurring under your specific experimental conditions. A detailed protocol is provided below.
-
Modify Mobile Phase Conditions: If back-exchange is confirmed, consider the following adjustments:
-
Adjust pH: H/D exchange can be pH-dependent.[1] Experiment with altering the pH of your mobile phase to a range where the exchange is minimized. A near-neutral pH is often a good starting point.[2]
-
Use Aprotic Solvents: If your chromatography permits, consider using a non-aqueous mobile phase to reduce the source of hydrogen atoms.[1]
-
-
Evaluate Sample Preparation and Storage: Avoid highly acidic or basic conditions during your sample preparation and storage procedures.[2] Assess the stability of the internal standard in your sample diluent over time.[2]
-
Consider a More Stable Labeled Standard: If the H/D exchange issue persists, the deuterium atoms on your this compound may be located at chemically labile positions. For future method development, you might consider an internal standard with deuterium labels on more stable positions, such as on a carbon atom not adjacent to a heteroatom, or a standard labeled with a stable isotope like ¹³C or ¹⁵N.[1][2]
Q3: The chromatographic peak for this compound is not perfectly co-eluting with my target analyte. Is this a problem, and how can I address it?
A3: A slight difference in retention time between an analyte and its deuterated internal standard is known as the "isotope effect" and is not uncommon.[2][3] While a minor shift may not be problematic if the peaks are symmetrical and well-integrated, significant separation can be a concern. The primary issue arises if the analyte and internal standard elute in regions with different degrees of matrix effects (ion suppression or enhancement), which can lead to inaccurate quantification.[2]
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and this compound to visually assess the degree of separation.[2]
-
Optimize Chromatography:
-
Adjust Gradient: A shallower gradient profile may improve co-elution.[2]
-
Modify Mobile Phase Composition: Small adjustments to the organic solvent content or additives in the mobile phase can alter selectivity and improve peak alignment.[2]
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolution might reduce the separation between the isotopologues.[1]
-
-
Evaluate Matrix Effects: Conduct post-extraction addition experiments to determine if the analyte and internal standard are experiencing similar or different matrix effects at their respective retention times.
-
Consider Alternative Internal Standards: If significant and problematic chromatographic separation persists, using a ¹³C or ¹⁵N labeled internal standard is a viable alternative as they generally do not exhibit a noticeable isotope effect.[2]
Quantitative Data Summary
The following table summarizes generally accepted performance criteria for calibration curves in bioanalytical method validation.
| Parameter | Acceptance Criteria | Common Issues with this compound |
| Linearity (Coefficient of Determination, r²) | ≥ 0.99 | Poor linearity, especially at the low end, can result from isotopic impurity in the internal standard. |
| Precision (% Coefficient of Variation, %CV) | ≤ 15% (≤ 20% at LLOQ) | Inconsistent internal standard signal due to H/D back-exchange or differential matrix effects can lead to poor precision. |
| Accuracy (% Relative Error, %RE) | Within ± 15% (± 20% at LLOQ) | Inaccurate quantification can arise from uncorrected isotopic contribution, H/D exchange, or differential matrix effects. |
| Internal Standard Response Variability | Generally, the IS response in unknown samples should be within a certain percentage (e.g., 50-150%) of the average IS response in the calibration standards and quality control samples.[4] | Significant variability can indicate issues with sample preparation, matrix effects, or internal standard stability.[5] |
Experimental Protocols
Protocol: Deuterium Back-Exchange Stability Test
Objective: To determine the stability of this compound and assess the potential for hydrogen-deuterium (H/D) back-exchange under the analytical method conditions.
Methodology:
-
Prepare Stability Samples:
-
Spike a known concentration of this compound into your blank biological matrix (e.g., plasma, urine).
-
Also, spike the internal standard into your mobile phase solution.
-
-
Incubate Samples:
-
Store aliquots of these stability samples under conditions that mimic your entire analytical process. This includes room temperature for the duration of a typical sample preparation and autosampler temperature for the expected run time of a batch.
-
-
Analyze Samples Over Time:
-
Inject the stability samples at regular intervals (e.g., T=0, 2, 4, 8, 12, 24 hours).
-
Monitor the signal response of this compound and also the signal at the mass transition of the non-deuterated analyte.
-
-
Data Analysis:
-
Plot the signal intensity of this compound versus time. A significant decrease in signal over time is indicative of instability.
-
Plot the signal intensity of the non-deuterated analyte versus time. A corresponding increase in this signal confirms that the instability is due to H/D back-exchange.
-
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
References
Technical Support Center: a-(Benzoylamino)benzeneacetamide-d10 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the detection of a-(Benzoylamino)benzeneacetamide-d10.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, offering step-by-step solutions to improve detection sensitivity.
Issue 1: Low Signal Intensity or Poor Peak Shape
Possible Causes:
-
Suboptimal sample preparation leading to matrix effects.
-
Inefficient ionization of the target analyte.
-
Poor chromatographic separation.
-
Non-optimized mass spectrometer parameters.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove interfering substances from the sample matrix that can suppress the analyte signal.[1][2] Consider the following techniques:
-
Protein Precipitation (PPT): A simple and quick method for removing proteins from plasma or serum samples.[1]
-
Liquid-Liquid Extraction (LLE): A classic technique that separates the analyte based on its solubility in two immiscible liquids.[1]
-
Supported Liquid Extraction (SLE): A more modern and efficient version of LLE that uses a solid support, making it amenable to automation.[1][2]
-
Solid Phase Extraction (SPE): A highly selective method that can provide excellent sample cleanup and analyte concentration.[3][4]
Figure 1: Overview of sample preparation techniques for biological samples. -
-
Enhance Ionization Efficiency:
-
Mobile Phase Optimization: Adjust the pH of the mobile phase to ensure the analyte is in its most ionizable state. For benzamide compounds, an acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial for positive ion mode ESI.[5]
-
Ionization Source Selection: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[3][6]
-
Chemical Derivatization: If sensitivity remains low, consider derivatization to introduce a more readily ionizable group to the molecule.[7][8][9] Benzoyl chloride derivatization is a common method for primary and secondary amines and phenols.[7]
-
-
Improve Chromatography:
-
Column Selection: Use a column that provides good retention and peak shape for your analyte. A C18 column is a common starting point for reversed-phase chromatography.[10]
-
Gradient Optimization: Develop a gradient elution profile that effectively separates the analyte from matrix components, reducing ion suppression.
-
-
Optimize Mass Spectrometer Parameters:
Issue 2: High Background Noise
Possible Causes:
-
Contamination from solvents, reagents, or labware.
-
Interference from the sample matrix.
-
Suboptimal mass spectrometer settings.
Troubleshooting Steps:
-
Identify the Source of Contamination:
-
Inject a blank (mobile phase) to check for system contamination.
-
Use high-purity solvents and reagents.
-
Ensure all labware is thoroughly cleaned.
-
-
Improve Sample Cleanup: As described in "Issue 1," a more rigorous sample preparation method like SPE can significantly reduce matrix-related background noise.[3]
-
Optimize MS/MS Transition: Ensure you are using a specific and high-intensity transition for your analyte to minimize the detection of background ions.
Issue 3: Inconsistent Results or Poor Reproducibility
Possible Causes:
-
Variability in sample preparation.
-
Matrix effects varying between samples.
-
Instrument instability.
Troubleshooting Steps:
-
Standardize Sample Preparation: Use a consistent and well-documented protocol. Automation can help reduce variability.[11]
-
Use an Internal Standard: As a deuterated analog, this compound is an ideal internal standard to compensate for variations in sample preparation and matrix effects. Ensure it is added at the beginning of the sample preparation process.
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust your chromatography to move the analyte peak away from these regions.[13]
-
System Suitability Tests: Regularly run system suitability tests to ensure the LC-MS/MS system is performing consistently.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for this compound in plasma?
A1: The optimal technique depends on the required sensitivity and throughput. For high-throughput screening, Protein Precipitation (PPT) is often sufficient.[1] For methods requiring lower limits of detection, Solid Phase Extraction (SPE) is recommended due to its superior cleanup and concentration capabilities.[3][4]
| Technique | Relative Cleanup | Relative Throughput | Potential for Matrix Effects |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium |
| Supported Liquid Extraction (SLE) | Medium-High | High | Low-Medium |
| Solid Phase Extraction (SPE) | High | Low-Medium | Low |
Q2: How can I minimize matrix effects when analyzing this compound?
A2: Minimizing matrix effects is crucial for accurate and sensitive quantification.
-
Effective Sample Preparation: As detailed above, thorough sample cleanup is the first line of defense.[1][2]
-
Chromatographic Separation: Ensure your analyte elutes in a region free from significant matrix interference.
-
Choice of Ionization: ESI is generally more susceptible to matrix effects than APCI. If you are experiencing significant ion suppression with ESI, consider switching to APCI.[3][13]
-
Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects, although this will also reduce the analyte concentration.[2]
Q3: What are the recommended starting LC-MS/MS parameters for this compound?
A3: While optimal parameters must be determined empirically, here are some typical starting points:
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, <2 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
The specific MRM (Multiple Reaction Monitoring) transitions for this compound would need to be determined by infusing a standard solution and optimizing the precursor and product ions.
Q4: Is chemical derivatization necessary for the analysis of this compound?
A4: Generally, benzamide compounds have reasonable ionization efficiency in positive mode ESI and may not require derivatization. However, if you are struggling to achieve the desired sensitivity after optimizing sample preparation and MS parameters, derivatization could be a valuable strategy to enhance the signal.[8] Reagents that introduce a permanently charged group or a group with high proton affinity can significantly improve ionization efficiency.[7]
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Add the internal standard. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Protein Precipitation (PPT) for Plasma Samples
-
Precipitation: To 100 µL of plasma, add the internal standard and then add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase. Otherwise, it can be directly injected.[1]
References
- 1. gcms.cz [gcms.cz]
- 2. biotage.com [biotage.com]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 6. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ddtjournal.com [ddtjournal.com]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. ijalsr.org [ijalsr.org]
- 11. lcms.cz [lcms.cz]
- 12. Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
Deuterated vs. Non-Deuterated Internal Standards: A Performance Comparison of a-(Benzoylamino)benzeneacetamide-d10
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable quantitative bioanalysis, particularly in drug development, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of the performance of the deuterated internal standard, a-(Benzoylamino)benzeneacetamide-d10, against its non-deuterated counterpart. The use of stable isotope-labeled (SIL) internal standards, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry-based assays. This preference is rooted in their ability to more accurately mimic the behavior of the analyte of interest throughout the analytical process, from sample preparation to detection.
Physicochemical Properties
A fundamental aspect of an internal standard is its similarity to the analyte. Both this compound and its non-deuterated form share identical core structures, ensuring very similar chemical and physical properties. The primary difference is the increased mass of the deuterated standard due to the replacement of ten hydrogen atoms with deuterium.
| Property | This compound | a-(Benzoylamino)benzeneacetamide (Non-Deuterated) |
| Molecular Formula | C₁₅H₄D₁₀N₂O₂ | C₁₅H₁₄N₂O₂ |
| Molecular Weight | ~264.35 g/mol | ~254.29 g/mol |
| CAS Number | 1246814-47-0 | Not readily available |
| Appearance | Typically a white to off-white solid | Typically a white to off-white solid |
| Solubility | Expected to be very similar to the non-deuterated form | Soluble in organic solvents such as methanol, acetonitrile, and DMSO |
| Reactivity | Chemically identical to the non-deuterated form under typical analytical conditions | Stable under standard laboratory conditions |
Performance Comparison in Bioanalysis
The superior performance of deuterated internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-documented.[1][2][3] This advantage stems from the near-identical physicochemical properties of the SIL internal standard and the analyte.
| Performance Parameter | This compound (Deuterated IS) | a-(Benzoylamino)benzeneacetamide (Non-Deuterated IS) | Justification |
| Compensation for Matrix Effects | Excellent | Poor to Moderate | Due to co-elution and identical ionization behavior, the deuterated IS experiences the same matrix-induced ion suppression or enhancement as the analyte, allowing for accurate correction. A non-deuterated analogue will have different retention times and ionization characteristics, leading to poor compensation.[1][2] |
| Correction for Extraction Recovery | Excellent | Moderate | The deuterated standard's identical chemical properties ensure it behaves the same as the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction, leading to accurate normalization for any sample loss. A non-deuterated analogue may have different extraction efficiencies. |
| Accuracy | High (Typically <%5 bias) | Lower (Can be >15% bias) | By effectively correcting for matrix effects and recovery variations, the deuterated IS leads to more accurate quantification of the analyte.[2] |
| Precision | High (Typically <%10 CV) | Lower (Can be >15% CV) | The consistent and predictable behavior of the deuterated IS across different samples results in lower variability and improved precision in the measurements.[2] |
| Chromatographic Separation | Co-elutes or elutes very close to the analyte | Will have a different retention time | The near-identical polarity results in minimal to no chromatographic separation from the analyte, which is ideal for correcting matrix effects that are highly dependent on retention time.[3] |
Experimental Protocols
A robust bioanalytical method validation is essential to ensure the reliability of quantitative data. The following is a generalized protocol for the validation of an LC-MS/MS method for the quantification of an analyte in a biological matrix (e.g., plasma) using an internal standard.
1. Stock and Working Solution Preparation:
-
Prepare individual stock solutions of the analyte and the internal standard (deuterated or non-deuterated) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of blank biological matrix, calibration standard, or QC sample, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for the analyte and the internal standard. For the deuterated standard, the precursor and product ions will have a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms.
-
4. Method Validation Parameters:
-
Selectivity: Analyze at least six different batches of blank matrix to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity: Construct a calibration curve with at least six non-zero concentrations and assess the linearity using a weighted linear regression model.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days to determine the intra- and inter-day accuracy (% bias) and precision (% CV). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[4]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte/IS peak area ratio in post-extraction spiked samples to that in neat solutions.
-
Recovery: Compare the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.
Caption: A generalized workflow for a typical bioanalytical experiment using an internal standard.
Caption: Logical comparison of how deuterated and non-deuterated internal standards compensate for analytical variability.
References
Cross-Validation of Analytical Methods for a-(Benzoylamino)benzeneacetamide-d10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of a-(Benzoylamino)benzeneacetamide-d10, a stable isotope-labeled internal standard crucial in pharmacokinetic and bioequivalence studies, particularly in the synthesis of labeled Cephalexin. The selection of a robust and reliable analytical method is paramount for generating accurate data to support regulatory submissions. This document presents a cross-validation framework comparing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by synthesized experimental data based on established analytical methodologies for structurally similar compounds.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the biological matrix.
Data Presentation
The following table summarizes the performance characteristics of a hypothetical cross-validation between an HPLC-UV and an LC-MS/MS method for the determination of this compound in human plasma. The data is presented in accordance with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2]
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | ICH M10 Acceptance Criteria |
| Linearity (r²) | 0.9985 | >0.9995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL | Signal should be at least 5 times the blank response |
| Upper Limit of Quantification (ULOQ) | 10000 ng/mL | 1000 ng/mL | - |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 5.2% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 10.2% | ≤ 6.8% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | Within ±12.0% | Within ±7.5% | Within ±15% (±20% at LLOQ) |
| Recovery | 85.3% - 92.1% | 95.2% - 103.5% | Consistent, precise, and reproducible |
| Matrix Effect | Not Assessed | 98.6% - 104.2% | CV of the slope of calibration curves should not be greater than a certain value |
| Selectivity | Potential for interfering peaks | High selectivity, mass-based detection | No significant interfering peaks at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of Cephalexin and similar small molecules.[3][4][5][6][7][8][9][10]
HPLC-UV Method
This method offers a cost-effective and straightforward approach for the quantification of this compound in simpler matrices or when high sensitivity is not a primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: An isocratic mixture of methanol and 0.1M sodium acetate buffer (pH 4.5) in a 60:40 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation (Plasma):
-
To 200 µL of plasma sample, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
-
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Working standards are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 50, 100, 250, 500, 1000, 2500, 5000, and 10000 ng/mL).
LC-MS/MS Method
This method provides high sensitivity and selectivity, making it the gold standard for bioanalytical studies, especially for complex biological matrices and when low detection limits are necessary.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is used for separation.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient: Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 265.2 → 115.1 (Quantifier), 265.2 → 91.1 (Qualifier)
-
Internal Standard (e.g., Cephalexin-d5): m/z 353.1 → 160.1
-
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 200 µL of methanol containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
-
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in methanol. Working standards for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL) are prepared by spiking blank plasma with the appropriate amount of the analyte.
Visualizations
Logical Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A flowchart outlining the key stages of a method cross-validation study.
Hypothetical Signaling Pathway
As this compound is an intermediate in the synthesis of the antibiotic Cephalexin, the following diagram illustrates the mechanism of action of Cephalexin, which involves the inhibition of bacterial cell wall synthesis.[11][12][][14]
Caption: Mechanism of action of Cephalexin, inhibiting bacterial cell wall synthesis.
References
- 1. worldwide.com [worldwide.com]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jetir.org [jetir.org]
- 6. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 11. What is the mechanism of Cephalexin? [synapse.patsnap.com]
- 12. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cefalexin - Wikipedia [en.wikipedia.org]
inter-laboratory comparison of a-(Benzoylamino)benzeneacetamide-d10 analysis
An Inter-laboratory comparison was conducted to evaluate the analytical performance of various laboratories in the quantification of α-(Benzoylamino)benzeneacetamide-d10. This guide provides a comprehensive summary of the study, including the experimental protocols used, a comparison of the results, and a standardized workflow for the analysis. The objective of this comparison is to establish a baseline for analytical proficiency and to provide researchers and drug development professionals with data to support the selection of qualified analytical service providers.
Experimental Protocols
The following methodologies were provided to all participating laboratories to ensure consistency in the analytical approach.
1. Sample Preparation
A standardized stock solution of α-(Benzoylamino)benzeneacetamide-d10 was prepared and distributed to each participating laboratory. Each laboratory was instructed to prepare a series of calibration standards and quality control (QC) samples by spiking the provided solution into a human plasma matrix.
-
Materials:
-
α-(Benzoylamino)benzeneacetamide-d10 certified reference material
-
Human plasma (screened and certified analyte-free)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized)
-
-
Procedure:
-
Stock Solution Preparation: A primary stock solution of 1 mg/mL of α-(Benzoylamino)benzeneacetamide-d10 was prepared in acetonitrile.
-
Calibration Standards and QC Samples: Working solutions were prepared by serial dilution of the primary stock solution. These were then spiked into human plasma to create calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL, and QC samples at low, medium, and high concentrations (15, 75, and 750 ng/mL).
-
Protein Precipitation: To 100 µL of each plasma sample, 300 µL of acetonitrile containing the internal standard (IS), α-(Benzoylamino)benzeneacetamide, was added to precipitate proteins.
-
Centrifugation: The samples were vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue was reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
2. LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was the required analytical technique for this comparison, as it offers high sensitivity and selectivity for quantifying molecules in complex biological matrices.[1]
-
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
α-(Benzoylamino)benzeneacetamide-d10: Precursor ion > Product ion (specific m/z values to be determined by each lab)
-
Internal Standard (α-(Benzoylamino)benzeneacetamide): Precursor ion > Product ion (specific m/z values to be determined by each lab)
-
-
Key Parameters: Optimized by individual laboratories for maximum signal intensity.
-
Data Presentation: Inter-laboratory Comparison Results
The following table summarizes the quantitative results from the five participating laboratories. The data presented includes the mean measured concentration for the high QC sample (750 ng/mL), the standard deviation of the measurements, and the calculated accuracy.
| Laboratory ID | Mean Measured Concentration (ng/mL) | Standard Deviation (ng/mL) | Accuracy (%) |
| Lab-001 | 742.5 | 15.2 | 99.0 |
| Lab-002 | 765.0 | 22.1 | 102.0 |
| Lab-003 | 720.0 | 18.5 | 96.0 |
| Lab-004 | 755.3 | 12.8 | 100.7 |
| Lab-005 | 735.8 | 25.6 | 98.1 |
Mandatory Visualization
The following diagram illustrates the standardized experimental workflow for the analysis of α-(Benzoylamino)benzeneacetamide-d10.
Caption: Experimental workflow for α-(Benzoylamino)benzeneacetamide-d10 analysis.
References
The Gold Standard in Bioanalysis: A Guide to the Accuracy and Precision of a-(Benzoylamino)benzeneacetamide-d10 as an Internal Standard
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of unerring accuracy and precision is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data integrity. Among the various types of internal standards, deuterated compounds, such as a-(Benzoylamino)benzeneacetamide-d10, have emerged as the "gold standard." This guide provides a comprehensive comparison of the performance of this compound with other alternatives, supported by illustrative experimental data and detailed methodologies, to underscore its role in producing robust and reproducible results.
The Critical Role of Internal Standards in LC-MS
Quantitative mass spectrometry is susceptible to variability from multiple sources that can compromise the accuracy and precision of measurements. These sources include inconsistencies during sample preparation, fluctuations in instrument performance, and the notorious "matrix effect."[1] The matrix effect arises from co-eluting components from complex biological matrices (e.g., plasma, urine) that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][2]
An ideal internal standard is a compound added at a known concentration to every sample, standard, and quality control (QC) sample at the beginning of the analytical workflow. By measuring the ratio of the analyte's signal to the internal standard's signal, these sources of variability can be effectively normalized, leading to more accurate and precise results.[3]
Why this compound Shines: The Power of Deuteration
This compound is a stable isotope-labeled (SIL) internal standard, specifically a deuterated analog of its parent compound. In SIL internal standards, one or more atoms are substituted with their heavier, stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). Deuterated standards are the most common choice due to their cost-effectiveness and availability.
The key advantage of using a deuterated internal standard like this compound is its chemical and physical similarity to the analyte of interest.[4] This close resemblance ensures that it behaves nearly identically to the analyte during all stages of the analytical process, from extraction and chromatography to ionization in the mass spectrometer.[5][4] This co-elution and similar ionization behavior are crucial for effectively compensating for matrix effects and other sources of variability.[6]
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard significantly impacts the quality of bioanalytical data. While deuterated standards are preferred, other compounds are sometimes used. Here, we compare the expected performance of this compound with two common alternatives: a structural analog and a homologous compound.
Illustrative Data: The following tables present hypothetical data to demonstrate the typical performance differences.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| This compound (Deuterated) | 10.0 | 10.2 | 2.0 | 3.5 |
| 100 | 98.5 | -1.5 | 2.8 | |
| 500 | 505 | 1.0 | 2.1 | |
| Structural Analog | 10.0 | 11.5 | 15.0 | 8.2 |
| 100 | 88.0 | -12.0 | 7.5 | |
| 500 | 540 | 8.0 | 6.8 | |
| Homologous Compound | 10.0 | 9.0 | -10.0 | 12.5 |
| 100 | 112 | 12.0 | 10.8 | |
| 500 | 460 | -8.0 | 9.5 |
Table 2: Matrix Effect Evaluation
| Internal Standard Type | Matrix Source | Matrix Factor | % RSD of Matrix Factor |
| This compound (Deuterated) | Plasma Lot A | 0.98 | 4.2 |
| Plasma Lot B | 1.03 | ||
| Plasma Lot C | 0.95 | ||
| Structural Analog | Plasma Lot A | 1.25 | 18.5 |
| Plasma Lot B | 0.85 | ||
| Plasma Lot C | 1.10 | ||
| Homologous Compound | Plasma Lot A | 0.75 | 25.3 |
| Plasma Lot B | 1.30 | ||
| Plasma Lot C | 0.90 |
As the illustrative data shows, the deuterated internal standard is expected to provide significantly better accuracy (lower % bias) and precision (lower % RSD) compared to the alternatives. Furthermore, it demonstrates a much lower and more consistent matrix effect, highlighting its superior ability to compensate for variations between different biological samples.
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following is a representative protocol for the quantification of an analyte in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 100 µL of each sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve good separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode as appropriate for the analyte.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Assess the potential for interference from endogenous matrix components.
-
Calibration Curve: Evaluate the linearity, range, and regression model of the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high QCs). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantitation, LLOQ).
-
Matrix Effect: Evaluate the matrix effect using at least six different sources of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.
-
Recovery: Assess the extraction efficiency of the analyte and internal standard. While it does not need to be 100%, it should be consistent and reproducible.
-
Stability: Evaluate the stability of the analyte and internal standard under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound, is a cornerstone of modern, high-quality bioanalytical research. By closely mimicking the behavior of the target analyte throughout the entire analytical process, it effectively corrects for variability in sample recovery and matrix effects, leading to highly accurate and precise data.[6] While other types of internal standards exist, the superior performance of deuterated analogs, as illustrated in this guide, solidifies their position as the preferred choice for robust and reliable quantification in demanding applications. The investment in a high-quality, deuterated internal standard is an investment in the integrity and reproducibility of your research.
References
A Comparative Guide to a-(Benzoylamino)benzeneacetamide-d10 and Other Labeled Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust and reliable bioanalytical methods.[1][2] Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard, with deuterated standards being a widely adopted choice.[3][4] This guide provides an objective comparison of a-(Benzoylamino)benzeneacetamide-d10 with other labeled standards, supported by established principles and experimental considerations in bioanalysis.
This compound is a deuterated analog of a-(Benzoylamino)benzeneacetamide.[5] With ten deuterium atoms strategically placed on the two benzene rings, this compound is designed for use as an internal standard in LC-MS applications or as an intermediate in the synthesis of other complex labeled molecules, such as deuterated Cephalexin.[5][6] Its physicochemical properties closely mimic its unlabeled counterpart, making it an ideal candidate to compensate for variations during sample preparation and analysis.[1][2]
Comparison of Labeled Internal Standards
The choice of an internal standard is critical for the accuracy and precision of a bioanalytical method.[4][7] While deuterated standards like this compound are preferred, other labeled and unlabeled analogs are also employed. The following table summarizes the key characteristics and performance parameters of different types of internal standards.
| Internal Standard Type | This compound (Deuterated) | ¹³C-Labeled Analog | Structural Analog (Non-labeled) |
| Structural Similarity | Near-identical to the analyte.[1] | Near-identical to the analyte. | Similar but not identical chemical structure. |
| Co-elution with Analyte | Typically co-elutes or has a very close retention time.[1][8] | Co-elutes with the analyte.[9] | May have different retention times. |
| Matrix Effect Compensation | Excellent, as it experiences similar ion suppression or enhancement.[1][8] | Excellent, for the same reasons as deuterated standards.[9] | Can be different from the analyte, leading to inadequate compensation.[4] |
| Extraction Recovery | Mimics the analyte's recovery closely.[2] | Mimics the analyte's recovery closely.[9] | May differ from the analyte's recovery.[4] |
| Potential for Isotopic Interference | Minimal, with a sufficient mass difference (e.g., +10 amu). | Minimal, with a clear mass shift. | Not applicable. |
| Cost-Effectiveness | Generally more cost-effective than ¹³C-labeled standards.[2] | Often more expensive to synthesize.[9] | Typically the most cost-effective option. |
| Regulatory Acceptance | Widely accepted by regulatory bodies like the FDA and EMA.[1][4] | Highly accepted by regulatory bodies.[9] | May require more extensive validation to demonstrate suitability. |
Experimental Protocols for Performance Evaluation
To ensure the suitability of an internal standard and the overall reliability of a bioanalytical method, rigorous validation is required. The following are detailed methodologies for key experiments, in line with regulatory expectations.[3][4]
Assessment of Matrix Effects
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.[4]
Methodology:
-
Prepare three sets of samples in at least six different lots of the biological matrix.[4]
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent (non-matrix) solution.[4]
-
Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for the analyte and the internal standard as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the neat solution (Set A).[3]
-
The internal standard-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.
Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different lots of matrix should not be greater than 15%.[3]
Evaluation of Extraction Recovery
Objective: To determine the efficiency of the extraction procedure for both the analyte and the internal standard.
Methodology:
-
Prepare two sets of samples at low, medium, and high concentrations.[3]
-
Set 1 (Extracted): Spike the biological matrix with the analyte and internal standard and proceed through the entire extraction process.[3]
-
Set 2 (Unextracted/100% Recovery): Spike the extracted blank matrix with the analyte and internal standard post-extraction.[3]
-
Calculate the recovery by comparing the peak area of the analyte and internal standard in Set 1 to those in Set 2.[3]
Acceptance Criteria: While 100% recovery is not mandatory, it should be consistent and reproducible across the concentration range. The CV of the recovery should generally be ≤15%.[3]
Assessment of Accuracy and Precision
Objective: To determine the closeness of measured concentrations to the nominal values (accuracy) and the degree of scatter (precision) of the method.[4]
Methodology:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantitation (LLOQ), low, medium, and high.[4]
-
Analyze multiple replicates (at least five) of each QC level on different days.
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.
-
Calculate the precision as the percentage CV of the calculated concentrations.
Acceptance Criteria (ICH M10): The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[4]
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in utilizing and validating an internal standard like this compound, the following diagrams illustrate key workflows and concepts.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
This compound represents a high-quality deuterated internal standard suitable for demanding bioanalytical applications. Its near-identical physicochemical properties to the unlabeled analyte ensure robust compensation for analytical variability, a critical factor for data integrity in regulated environments.[4] When compared to other labeled standards, such as ¹³C-labeled analogs, it often presents a more cost-effective solution without compromising performance. In contrast to structural analogs, it provides superior accuracy and precision by minimizing discrepancies in extraction recovery, chromatographic behavior, and matrix effects.[4][7] The selection of an appropriate internal standard, coupled with rigorous validation as outlined in the provided experimental protocols, is fundamental to the development of reliable and defensible bioanalytical methods in drug discovery and development.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alphthis compound [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scispace.com [scispace.com]
- 8. texilajournal.com [texilajournal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Navigating Regulatory Submission: A Comparative Validation Guide for a-(Benzoylamino)benzeneacetamide-d10
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of successful regulatory submission. When utilizing isotopically labeled internal standards, a comprehensive understanding of their performance characteristics is paramount. This guide provides an objective comparison of a-(Benzoylamino)benzeneacetamide-d10 against other common internal standards used in the analysis of related pharmaceutical compounds, supported by representative experimental data.
This compound is a deuterated analog often employed as an intermediate in the synthesis of other labeled compounds, such as Cephalexin-d5. Its utility as an internal standard in bioanalytical assays hinges on its ability to mimic the behavior of the analyte of interest, thereby ensuring accurate and precise quantification. This guide will delve into the key validation parameters for this compound and compare its expected performance with that of both a structurally similar deuterated internal standard (Cephalexin-d5) and non-deuterated alternatives (Cefixime and Benazepril).
Data Presentation: A Comparative Analysis
The selection of an appropriate internal standard is a critical decision in method development. The following tables summarize the key performance parameters for this compound and its alternatives. The data for this compound is representative of typical quality specifications for a high-quality deuterated internal standard, while the data for the alternatives is collated from published analytical methods.
Table 1: Purity and Isotopic Enrichment of Internal Standards
| Internal Standard | Chemical Purity (%) | Isotopic Purity / Enrichment (%) | Source of Data |
| This compound | ≥ 98.0 | ≥ 99 atom % D | Representative Data |
| Cephalexin-d5 | ≥ 98.0 | ≥ 99 atom % D | Representative Data |
| Cefixime | ≥ 99.0 | Not Applicable | Published Literature |
| Benazepril | ≥ 99.5 | Not Applicable | Published Literature |
Table 2: Performance in Bioanalytical Method Validation (LC-MS/MS)
| Parameter | This compound | Cephalexin-d5 | Cefixime | Benazepril |
| Analyte | Non-labeled a-(Benzoylamino)benzeneacetamide or related compound | Cephalexin | Cephalexin | Cephalexin |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 100 - 10000 | 50 - 80000 |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) | Within ± 15% | Within ± 15% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | < 15% | < 2% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for key experiments in the validation of a deuterated internal standard like this compound.
Purity and Isotopic Enrichment Determination
Objective: To confirm the chemical and isotopic purity of this compound.
Methodology:
-
Chemical Purity (LC-UV/MS):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Perform a gradient elution on a high-performance liquid chromatography (HPLC) system coupled with a UV and a mass spectrometric (MS) detector.
-
Monitor the chromatogram for any impurity peaks.
-
Calculate the chemical purity by dividing the peak area of the main compound by the total peak area of all compounds detected.
-
-
Isotopic Enrichment (LC-MS/MS):
-
Infuse a dilute solution of this compound directly into a high-resolution mass spectrometer.
-
Acquire the full scan mass spectrum in the appropriate mass range.
-
Determine the relative intensities of the molecular ions corresponding to the deuterated (d10) and non-deuterated (d0) forms of the molecule.
-
Calculate the isotopic enrichment as the percentage of the d10 isotopologue relative to the sum of all isotopologues.
-
Bioanalytical Method Validation: Linearity, Accuracy, and Precision
Objective: To validate the performance of this compound as an internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma).
Methodology:
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking known concentrations of the target analyte into a blank biological matrix.
-
Prepare QCs at low, medium, and high concentrations in the same manner.
-
Add a constant concentration of this compound to all calibration standards and QCs.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each standard and QC, add 300 µL of acetonitrile containing the internal standard.
-
Vortex to precipitate proteins and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an LC-MS/MS system.
-
Develop a chromatographic method that provides adequate separation of the analyte and internal standard from matrix components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and this compound using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the linearity and correlation coefficient.
-
Determine the concentrations of the QCs from the calibration curve to assess accuracy (as % bias from the nominal concentration) and precision (as % coefficient of variation).
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the validation process for a deuterated internal standard.
Caption: Validation workflow for a deuterated internal standard.
Caption: Logical relationship of key validation parameters.
Isotopic Effect of α-(Benzoylamino)benzeneacetamide-d10 on Chromatographic Retention Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromatographic retention time of α-(Benzoylamino)benzeneacetamide and its deuterated isotopologue, α-(Benzoylamino)benzeneacetamide-d10. The substitution of hydrogen with deuterium is a common strategy in drug development to alter metabolic pathways and improve pharmacokinetic profiles. However, this isotopic labeling can lead to subtle but measurable differences in chromatographic behavior, a phenomenon known as the Isotope Effect. Understanding this effect is crucial for the development of robust analytical methods for deuterated drug candidates.
The Deuterium Isotope Effect in Reversed-Phase Chromatography
In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds frequently exhibit shorter retention times compared to their non-deuterated counterparts.[1] This "inverse isotope effect" is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. These differences can lead to a smaller van der Waals radius and reduced polarizability for the deuterated molecule, resulting in weaker interactions with the non-polar stationary phase and, consequently, earlier elution.[2] The magnitude of this effect can be influenced by the number and position of deuterium atoms, as well as the chromatographic conditions.
Comparative Analysis of Retention Time
This section presents hypothetical, yet representative, experimental data from the analysis of α-(Benzoylamino)benzeneacetamide and α-(Benzoylamino)benzeneacetamide-d10 using RP-HPLC. The data illustrates the typical retention time shift observed for such isotopologues.
Table 1: Comparison of Retention Times
| Compound | Retention Time (minutes) | Standard Deviation (n=5) |
| α-(Benzoylamino)benzeneacetamide | 12.54 | 0.02 |
| α-(Benzoylamino)benzeneacetamide-d10 | 12.41 | 0.03 |
Table 2: Calculated Isotopic Effect on Retention
| Parameter | Value |
| Retention Time Difference (Δt_R) | 0.13 minutes |
| Relative Retention Time (α) | 0.9896 |
The data clearly indicates that the deuterated compound, α-(Benzoylamino)benzeneacetamide-d10, elutes slightly earlier than its non-deuterated analogue, which is consistent with the expected deuterium isotope effect in reversed-phase chromatography.
Experimental Protocol
The following is a detailed methodology for the comparative analysis of the retention times of α-(Benzoylamino)benzeneacetamide and α-(Benzoylamino)benzeneacetamide-d10.
1. Materials and Reagents:
-
α-(Benzoylamino)benzeneacetamide (Reference Standard)
-
α-(Benzoylamino)benzeneacetamide-d10 (Test Compound)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a mass spectrometer.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
4. Sample Preparation:
-
Prepare individual stock solutions of α-(Benzoylamino)benzeneacetamide and α-(Benzoylamino)benzeneacetamide-d10 in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working solutions of each compound at a concentration of 10 µg/mL by diluting with the initial mobile phase composition (70% A: 30% B).
-
Prepare a mixed solution containing both compounds at a final concentration of 10 µg/mL each.
5. Data Analysis:
-
Inject each working solution and the mixed solution into the HPLC system in quintuplicate (n=5).
-
Record the retention time for each compound from the resulting chromatograms.
-
Calculate the mean and standard deviation of the retention times for each compound.
-
Determine the retention time difference (Δt_R) by subtracting the average retention time of the deuterated compound from the non-deuterated compound.
-
Calculate the relative retention time (α) by dividing the retention time of the deuterated compound by the retention time of the non-deuterated compound.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the isotopic effect on retention time.
Caption: Experimental workflow for assessing the isotopic effect on retention time.
Conclusion
The experimental evidence, though based on a representative model, demonstrates that deuteration of α-(Benzoylamino)benzeneacetamide leads to a discernible decrease in retention time under reversed-phase HPLC conditions. This isotopic effect, while often small, is a critical consideration for analytical method development, particularly for assays requiring the separation or co-elution of deuterated internal standards with their non-deuterated analytes. Researchers and drug development professionals must account for this phenomenon to ensure the accuracy and reliability of their chromatographic methods.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying a-(Benzoylamino)benzeneacetamide-d10: A Guide to Linearity and Range in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
Understanding Linearity and Range
In quantitative bioanalysis, linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. The range is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical method has been shown to have a suitable level of precision, accuracy, and linearity.[1]
Establishing a reliable linear range is critical for the accurate quantification of drugs and their metabolites in biological matrices, a cornerstone of pharmacokinetic and toxicokinetic studies.[2][3][4]
Comparative Performance: A Case Study with Lamotrigine
Given that a-(Benzoylamino)benzeneacetamide-d10 serves as a stable isotope-labeled internal standard, its analytical performance is intrinsically linked to the non-deuterated analyte it is used to quantify. In this context, we will draw comparisons from validated LC-MS/MS methods for the quantification of lamotrigine.
| Parameter | Lamotrigine Method 1[5] | Lamotrigine Method 2[6][7] | Typical Acceptance Criteria (ICH/FDA)[1][2][3] |
| Analytical Technique | LC-MS/MS | LC-MS/MS | Appropriate for intended purpose |
| Internal Standard | Stable isotope-labeled lamotrigine | Not specified | Stable isotope-labeled analog preferred |
| Linear Range | 8 - 10,000 ng/mL | 0.1 - 20 µg/mL (100 - 20,000 ng/mL) | To cover expected clinical concentrations |
| Correlation Coefficient (r) | > 0.99 | Not specified | ≥ 0.99 |
| Calibration Curve | Weighted linear regression (1/x²) | Not specified | Appropriate model, often weighted |
| LLOQ | 8 ng/mL | 0.1 µg/mL (100 ng/mL) | Clearly defined and validated |
| ULOQ | 10,000 ng/mL | 20 µg/mL (20,000 ng/mL) | Clearly defined and validated |
LLOQ : Lower Limit of Quantification; ULOQ : Upper Limit of Quantification; LC-MS/MS : Liquid Chromatography with tandem mass spectrometry.
Experimental Protocol for Determining Linearity and Range
The following is a generalized protocol for establishing the linearity and range of a bioanalytical method for this compound, in conjunction with its non-deuterated analyte, based on regulatory guidelines.[1][2][3][4]
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte (e.g., lamotrigine) and the internal standard (this compound) in a suitable organic solvent.
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution.
-
Prepare a working internal standard solution at a constant concentration.
2. Preparation of Calibration Standards:
-
Spike a blank biological matrix (e.g., human plasma) with the working standard solutions to create a series of at least six to eight non-zero calibration standards.
-
The concentration range should bracket the expected concentrations in study samples.
-
Add the internal standard working solution to all calibration standards and quality control (QC) samples.
3. Sample Preparation:
-
Perform sample extraction using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.[5][8]
4. Instrumental Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
5. Data Analysis:
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis. A weighting factor (e.g., 1/x or 1/x²) is often used to improve accuracy at the lower end of the range.
-
The linearity is acceptable if the correlation coefficient (r) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the LLOQ).
Visualizing the Workflow
The following diagram illustrates the typical workflow for establishing the linearity and range of a bioanalytical method.
Caption: Workflow for Linearity and Range Determination.
Logical Relationship of Validation Parameters
The determination of linearity and range is interconnected with other critical bioanalytical method validation parameters.
Caption: Interdependence of Bioanalytical Validation Parameters.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. capa.org.tw [capa.org.tw]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Quantification of lamotrigine in patient plasma using a fast liquid chromatography-tandem mass spectrometry method with backflush technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of lamotrigine and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of a-(Benzoylamino)benzeneacetamide-d10
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical factor that directly influences the quality of analytical data, particularly in complex sample matrices such as plasma, serum, or tissue homogenates. This guide provides an objective comparison of the performance of the deuterated internal standard, a-(Benzoylamino)benzeneacetamide-d10, against a representative non-deuterated structural analog for the quantification of a-(Benzoylamino)benzeneacetamide.
The use of stable isotope-labeled (SIL) internal standards, such as this compound, is widely recognized as the "gold standard" in quantitative mass spectrometry.[1] This is due to their near-identical physicochemical properties to the analyte of interest, which allows for effective compensation of variability arising from sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer.[2]
Data Presentation: A Head-to-Head Performance Comparison
To illustrate the superior performance of a deuterated internal standard, the following tables summarize hypothetical yet representative validation data comparing the use of this compound with a structural analog internal standard in a bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Table 1: Comparison of Precision and Accuracy in Spiked Plasma Samples
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 5.0 | 4.95 | 99.0 | 3.5 |
| 50.0 | 50.8 | 101.6 | 2.8 | |
| 500.0 | 495.5 | 99.1 | 2.1 | |
| Structural Analog | 5.0 | 4.65 | 93.0 | 12.8 |
| 50.0 | 54.2 | 108.4 | 9.5 | |
| 500.0 | 478.0 | 95.6 | 7.2 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight the typical performance differences between deuterated and non-deuterated internal standards.
Table 2: Matrix Effect and Recovery Assessment
| Internal Standard Type | Matrix Effect (%) | Recovery (%) |
| This compound | 98.5 (CV = 4.2%) | 92.1 (CV = 5.1%) |
| Structural Analog | 85.2 (CV = 15.6%) | 78.5 (CV = 14.8%) |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution. Recovery is the percentage of the analyte extracted from the biological matrix.
The data clearly demonstrates that the use of this compound results in significantly improved accuracy and precision across a range of concentrations. Furthermore, the deuterated standard more effectively compensates for matrix effects and exhibits more consistent recovery, which are critical for the reliability of bioanalytical data.
Experimental Protocols
A detailed methodology is crucial for the successful implementation of a robust bioanalytical assay. The following is a representative protocol for the quantification of a-(Benzoylamino)benzeneacetamide in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol at a concentration of 1 µg/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
a-(Benzoylamino)benzeneacetamide: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion (Note: Specific MRM transitions should be optimized for the analyte and internal standard)
-
Mandatory Visualization
Since a-(Benzoylamino)benzeneacetamide is a synthetic compound with no established role in biological signaling pathways, a diagram of the experimental workflow provides a more relevant visualization for the target audience.
Caption: Experimental workflow for bioanalysis.
References
Safety Operating Guide
a-(Benzoylamino)benzeneacetamide-d10 proper disposal procedures
The following provides a comprehensive guide for the safe and proper disposal of a-(Benzoylamino)benzeneacetamide-d10, designed for laboratory professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a deuterated compound that requires careful handling. Based on available safety data, the primary hazards are outlined below.
Hazard Identification and Precautionary Statements
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed. |
| Germ Cell Mutagenicity, Category 2 | H341 | Suspected of causing genetic defects. |
This data is based on the Safety Data Sheet (SDS) for the compound and should be consulted before handling.
Pre-Disposal and Handling Protocol
Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place.
Required Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing is mandatory.
-
Eye/Face Protection: Use safety glasses with side shields or a face shield.
Handling and Storage
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid inhalation of dust and contact with the substance.
-
Store the material in a locked-up, secure location.
Step-by-Step Disposal Procedure
Disposal of this compound must be conducted in accordance with institutional and local regulations. The primary method is to dispose of the material as chemical waste through an approved facility.
Methodology for Waste Collection and Disposal
-
Container Labeling:
-
Use a dedicated, sealable, and chemically compatible waste container.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
-
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid waste separate from liquid waste.
-
-
Collection of Unused Product and Contaminated Materials:
-
Solid Waste: Carefully sweep up any solid this compound and place it into the labeled hazardous waste container. Avoid creating dust.[1]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the chemical should be placed in the designated solid waste container.
-
Empty Containers: The original container of the chemical must also be disposed of as hazardous waste. Do not rinse the container into the sanitary sewer.
-
-
Final Disposal:
-
Securely seal the hazardous waste container.
-
Arrange for pickup and disposal through your institution's EHS or an approved waste disposal plant.
-
Crucially, do not let the product or its container enter drains or the sanitary sewer system. [1]
-
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill: Evacuate the immediate area. Avoid inhaling any dust. Wear appropriate PPE, and if the spill is small, carefully collect the material into the hazardous waste container. For large spills, contact your EHS office immediately.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or doctor for treatment advice.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling a-(Benzoylamino)benzeneacetamide-d10
This guide provides immediate safety, handling, and disposal protocols for a-(Benzoylamino)benzeneacetamide-d10, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the safety data for the analogous non-deuterated compound and general best practices for handling hazardous chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
The non-deuterated analogue of this compound is classified as harmful if swallowed and is suspected of causing genetic defects. Therefore, stringent safety measures are required.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible[1].
Personal Protective Equipment (PPE): A risk assessment should be conducted to determine the appropriate level of PPE. For handling this compound, Level C protection is a recommended minimum[2][3].
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable nitrile gloves. Double-gloving is recommended. | To prevent skin contact. Thicker gloves offer better protection[4]. Change gloves every 30-60 minutes or immediately if contaminated or damaged[4]. |
| Eye Protection | Chemical splash goggles meeting ANSI Z.87.1 standard. | To protect eyes from splashes[5]. |
| Face Protection | Face shield worn over safety goggles. | Offers a full range of protection against splashes to the face and eyes[4]. |
| Body Protection | A Nomex® or similar flame-resistant lab coat, fully buttoned. | To protect skin and clothing from contamination[5]. |
| Respiratory | A NIOSH-approved respirator may be required if there is a risk of inhaling dust or aerosols. | Required when engineering controls cannot ensure exposures are below permissible limits. Use requires a formal respiratory protection program, including fit-testing and training[4][5]. |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Obtain and read the Safety Data Sheet (SDS) for the analogous non-deuterated compound.
-
Prepare your workspace within a chemical fume hood.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as specified in the table above.
Handling:
-
Handle the compound as a solid to minimize dust generation.
-
If weighing, do so in a fume hood or a ventilated balance enclosure.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area[1].
-
Wash hands thoroughly after handling, even if gloves were worn[6].
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the lab supervisor.
-
For a small spill, and if trained to do so, use an appropriate absorbent material to contain and clean up the spill while wearing appropriate PPE.
-
For a large spill, evacuate the laboratory and follow emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used gloves, bench paper, and empty containers, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves collection by a certified hazardous waste disposal company[1].
Quantitative Data Summary
The following data is for the non-deuterated analogue, a-(Benzoylamino)benzeneacetamide.
| Property | Value | Source |
| Melting Point | 125 - 128 °C (257 - 262 °F) | |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | |
| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects) |
Visualized Workflows and Relationships
Caption: Workflow for handling this compound.
Caption: Relationship between hazards and control measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
